DPPI-3,4,5-P3-d62 (sodium)
Description
BenchChem offers high-quality DPPI-3,4,5-P3-d62 (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DPPI-3,4,5-P3-d62 (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C41H78Na4O22P4 |
|---|---|
Molecular Weight |
1201.3 g/mol |
IUPAC Name |
tetrasodium;[(1S,2S,4S,5R)-3-[2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propoxy-oxidophosphoryl]oxy-2,4-dihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C41H82O22P4.4Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)57-31-33(59-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-58-67(55,56)63-38-36(44)39(60-64(46,47)48)41(62-66(52,53)54)40(37(38)45)61-65(49,50)51;;;;/h33,36-41,44-45H,3-32H2,1-2H3,(H,55,56)(H2,46,47,48)(H2,49,50,51)(H2,52,53,54);;;;/q;4*+1/p-4/t33?,36-,37-,38?,39-,40+,41?;;;;/m0..../s1/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2;;;; |
InChI Key |
OKHWJEMVEFYEGE-OEKZPPRASA-J |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Deuterated Phosphatidylinositol 3,4,5-trisphosphate (DPPI-3,4,5-P3-d62) in Elucidating the PI3K/Akt Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphatidylinositol 3,4,5-trisphosphate (PIP3) is a critical second messenger in the PI3K/Akt signaling pathway, a cascade fundamental to cellular processes such as growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of numerous diseases, including cancer and diabetes. Accurate quantification of PIP3 is therefore paramount for understanding the pathway's activity and for the development of targeted therapeutics. This technical guide details the function of d-myo-Phosphatidylinositol 3,4,5-trisphosphate-d62 (DPPI-3,4,5-P3-d62), a deuterated analog of PIP3. Contrary to having a direct biological role, DPPI-3,4,5-P3-d62 serves as an indispensable internal standard for the precise and accurate quantification of endogenous PIP3 levels by mass spectrometry. This guide provides a comprehensive overview of its application, including detailed experimental protocols and data presentation, to aid researchers in the robust analysis of the PI3K/Akt pathway.
Introduction: The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that translates extracellular signals into a wide array of cellular responses. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which in turn recruit and activate PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) at the 3'-hydroxyl group of the inositol ring to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3)[1].
PIP3 acts as a docking site on the plasma membrane for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization facilitates the phosphorylation and subsequent activation of Akt by PDK1 and other kinases like mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, thereby regulating a variety of cellular functions including cell growth, proliferation, survival, and metabolism. The signaling is terminated by the action of phosphatases, primarily PTEN (Phosphatase and Tensin homolog), which dephosphorylates PIP3 back to PIP2, thus acting as a critical tumor suppressor[1].
Given its central role, the accurate measurement of PIP3 levels is a direct indicator of PI3K pathway activity.
The Function of DPPI-3,4,5-P3-d62: An Internal Standard for Mass Spectrometry
DPPI-3,4,5-P3-d62 is a synthetic, stable isotope-labeled version of PIP3. The "d62" designation signifies that 62 hydrogen atoms in the molecule, typically within the fatty acyl chains, have been replaced with deuterium atoms. This isotopic labeling renders the molecule chemically identical to its endogenous counterpart but with a significantly higher mass.
Its primary and critical function is to serve as an internal standard in mass spectrometry-based quantification of phosphoinositides. In this role, a known amount of DPPI-3,4,5-P3-d62 is spiked into a biological sample at the beginning of the experimental workflow. Because the deuterated standard behaves identically to the endogenous PIP3 during extraction, purification, and ionization, any sample loss or variation in analytical response can be normalized. This method, known as isotope dilution mass spectrometry, allows for highly accurate and precise quantification of the absolute levels of endogenous PIP3.
Quantitative Data Presentation
The use of deuterated internal standards like DPPI-3,4,5-P3-d62 enables the accurate quantification of phosphoinositide levels in various biological samples. The following tables summarize representative quantitative data obtained from studies employing such methodologies.
| Phosphoinositide Species | Concentration in Resting Human Platelets (pmol/10^8 cells) | Concentration in Thrombin-Stimulated Human Platelets (pmol/10^8 cells) |
| PtdIns(4,5)P2 | 78.8 ± 13.7 | 118.1 ± 20.5 |
| PtdIns(3,4,5)P3 | Not Detected | ~2.5 |
Table 1: Representative quantification of phosphoinositides in human platelets. Data adapted from similar studies employing mass spectrometry with internal standards. The significant increase of PtdIns(3,4,5)P3 upon stimulation highlights the activation of the PI3K pathway.
| Phosphoinositide Species | Concentration in OP9 Pre-Adipocytes (pmol/mg protein) |
| PtdIns3P + PtdIns5P | 11.1 ± 4.6 |
| PtdIns4P | 160 ± 4 |
| PtdIns(3,4)P2 | 21.8 ± 8.0 |
| PtdIns(4,5)P2 | 630 ± 53 |
| PtdIns(3,4,5)P3 | 18.0 ± 5.4 |
Table 2: Basal levels of various phosphoinositide species in a pre-adipocyte cell line, demonstrating the relative abundance of different phosphoinositides at steady state. Data derived from studies using quantitative mass spectrometry.[2]
Experimental Protocols
The accurate quantification of PIP3 using DPPI-3,4,5-P3-d62 as an internal standard involves a multi-step process. Below are detailed methodologies for the key experiments.
Lipid Extraction (Modified Bligh and Dyer Method)
This protocol is a widely used method for the extraction of lipids from cellular samples.
Materials:
-
Cell pellet (e.g., 1 x 10^7 cells)
-
Methanol (MeOH), HPLC grade
-
Chloroform (CHCl3), HPLC grade
-
1 M Hydrochloric acid (HCl)
-
DPPI-3,4,5-P3-d62 internal standard solution (of known concentration)
-
Glass tubes and pipettes
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
To the cell pellet, add a known amount of DPPI-3,4,5-P3-d62 internal standard.
-
Add 500 µL of methanol and vortex for 1 minute.
-
Add 500 µL of chloroform and vortex for 1 minute.
-
Add 250 µL of 1 M HCl to induce phase separation.
-
Vortex thoroughly and centrifuge at 3,500 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette and transfer to a new glass tube.
-
Repeat the extraction of the remaining aqueous phase with another 500 µL of chloroform.
-
Combine the organic phases.
-
Evaporate the solvent to dryness under a stream of nitrogen gas.
-
Resuspend the dried lipid film in a suitable solvent for mass spectrometry analysis (e.g., methanol/chloroform).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol outlines the general parameters for the analysis of phosphoinositides by LC-MS/MS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source.
LC Parameters (Illustrative):
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water with ion-pairing agent (e.g., diisopropylethylamine)
-
Mobile Phase B: Acetonitrile/Isopropanol
-
Gradient: A suitable gradient to separate the different phosphoinositide species.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: 5-20 µL
MS/MS Parameters (Illustrative):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Endogenous PIP3 (e.g., 16:0/20:4): Precursor ion (m/z) -> Product ion (m/z)
-
DPPI-3,4,5-P3-d62: Precursor ion (m/z) -> Product ion (m/z) (The specific m/z values will depend on the fatty acid composition and the exact mass of the deuterated standard).
-
-
Collision Energy: Optimized for each transition.
Data Analysis:
-
Integrate the peak areas for both the endogenous PIP3 and the DPPI-3,4,5-P3-d62 internal standard.
-
Calculate the ratio of the peak area of the endogenous PIP3 to the peak area of the internal standard.
-
Quantify the amount of endogenous PIP3 in the sample by comparing this ratio to a standard curve generated with known amounts of non-labeled PIP3 and a fixed amount of the deuterated internal standard.
Mandatory Visualizations
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling cascade.
Experimental Workflow for PIP3 Quantification
Caption: Workflow for PIP3 quantification.
Conclusion
DPPI-3,4,5-P3-d62 does not have a direct functional role within the PI3K/Akt pathway in a biological sense. Instead, its significance lies in its application as a powerful analytical tool. As a deuterated internal standard, it is indispensable for the accurate and precise quantification of endogenous PIP3 levels using mass spectrometry. This capability is crucial for researchers and drug development professionals seeking to understand the dynamics of the PI3K/Akt pathway in both normal physiology and disease states, and for evaluating the efficacy of novel therapeutic interventions targeting this critical signaling cascade. The methodologies and data presented in this guide provide a framework for the robust investigation of this important area of cell signaling.
References
An In-Depth Technical Guide to DPPI-3,4,5-P3-d62 (Sodium Salt)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, chemical properties, and experimental applications of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-(3',4',5'-trisphospho))-D-myo-inositol, deuterated, tetrasodium salt (DPPI-3,4,5-P3-d62). This deuterated analog of the critical signaling lipid Phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3 or PIP3) is an invaluable tool for researchers studying cellular signaling pathways implicated in cell growth, proliferation, and survival.
Core Chemical and Physical Properties
DPPI-3,4,5-P3-d62 is a synthetic, deuterated version of a naturally occurring phosphoinositide. The deuteration of the two palmitoyl chains provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of endogenous PtdIns(3,4,5)P3.
| Property | Value |
| Synonyms | DPPI-3,4,5-P3-d62, PtdIns(3,4,5)P3 (16:0/16:0)-d62 |
| Molecular Formula | C41H16D62O22P4 • 4Na |
| Molecular Weight | ~1201.3 g/mol |
| Purity | ≥99% deuterated forms (d1-d62) |
| Formulation | Lyophilized powder |
| Solubility | CHCl3:CH3OH:H2O (2.5:3:1): 3.8 mg/ml; PBS (pH 7.2): 10 mg/ml[1] |
| Storage Conditions | -20°C |
| Stability | ≥ 5 years at -20°C |
The Role of PtdIns(3,4,5)P3 in Cellular Signaling
PtdIns(3,4,5)P3 is a key second messenger in the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is activated by a variety of extracellular signals, including growth factors and hormones, and plays a central role in regulating numerous cellular processes.
Upon activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), PI3K is recruited to the plasma membrane where it phosphorylates Phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate PtdIns(3,4,5)P3.[2] This accumulation of PtdIns(3,4,5)P3 at the inner leaflet of the plasma membrane serves as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[2] The recruitment of Akt to the membrane facilitates its phosphorylation and activation by other kinases, such as PDK1 and mTORC2.[2] Once activated, Akt phosphorylates a multitude of downstream targets, leading to the regulation of cellular processes such as cell survival, growth, proliferation, and metabolism. The signaling cascade is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PtdIns(3,4,5)P3 back to PIP2.[2]
Experimental Application: Quantification of Endogenous PtdIns(3,4,5)P3 by LC-MS/MS
DPPI-3,4,5-P3-d62 is primarily used as an internal standard for the accurate quantification of endogenous PtdIns(3,4,5)P3 levels in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The known concentration of the deuterated standard added to a sample allows for the precise determination of the concentration of the non-deuterated, endogenous counterpart by comparing their respective signal intensities in the mass spectrometer.
Detailed Experimental Protocol
The following protocol is a generalized procedure for the extraction and analysis of PtdIns(3,4,5)P3 from cultured cells, adapted from established methodologies.[3][4]
1. Cell Lysis and Lipid Extraction:
-
Cell Culture and Stimulation: Culture cells to the desired confluency and treat with appropriate stimuli (e.g., growth factors) or inhibitors to modulate the PI3K pathway.
-
Quenching: Rapidly terminate cellular processes by adding ice-cold quenching solution (e.g., 1 M HCl).
-
Cell Harvesting and Internal Standard Spiking: Scrape the cells and transfer to a new tube. Add a known amount of DPPI-3,4,5-P3-d62 (sodium salt) to the cell lysate.
-
Lipid Extraction: Perform a two-phase lipid extraction using a solvent mixture such as chloroform:methanol:HCl. After vortexing and centrifugation, the lower organic phase containing the lipids is carefully collected.
2. Sample Derivatization (Methylation):
-
To improve ionization efficiency and chromatographic separation, the phosphate groups of the phosphoinositides are often methylated. This can be achieved by treating the dried lipid extract with a methylating agent like trimethylsilyldiazomethane (TMS-diazomethane).
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Resuspend the derivatized lipid extract in an appropriate solvent and inject it into a high-performance liquid chromatography (HPLC) system. Separation of the different phosphoinositide species is typically achieved using a C18 or C4 reverse-phase column.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in a specific mode, such as Multiple Reaction Monitoring (MRM). In this mode, the mass spectrometer is set to detect the specific precursor-to-product ion transitions for both the endogenous PtdIns(3,4,5)P3 and the deuterated internal standard (DPPI-3,4,5-P3-d62).
-
Quantification: The peak areas of the endogenous PtdIns(3,4,5)P3 and the deuterated internal standard are measured. The concentration of the endogenous lipid is then calculated based on the ratio of its peak area to that of the known amount of the internal standard.
References
- 1. Direct analysis of PI(3,4,5)P3 using liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass spectrometry based cellular phosphoinositides profiling and phospholipid analysis: A brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mass spectrometric method for in-depth profiling of phosphoinositide regioisomers and their disease-associated regulation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Phosphatidylinositol (3,4,5)-Trisphosphate in Cytoskeletal Rearrangement
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Phosphatidylinositol (3,4,5)-trisphosphate [PtdIns(3,4,5)P3 or PIP3] is a critical lipid second messenger that orchestrates a multitude of cellular processes, including cell growth, survival, and metabolism.[1][2][3] A primary function of PtdIns(3,4,5)P3 is its role as a master regulator of the actin cytoskeleton, translating extracellular cues into dynamic changes in cell shape, motility, and adhesion.[1][2] This guide provides an in-depth examination of the molecular mechanisms by which PtdIns(3,4,5)P3 governs cytoskeletal rearrangement. It details the core signaling pathways, key effector proteins, and the methodologies used to investigate these processes, presenting quantitative data and visual diagrams to facilitate a comprehensive understanding for research and therapeutic development.
The Core PtdIns(3,4,5)P3 Signaling Axis
The canonical PtdIns(3,4,5)P3 signaling pathway is initiated by the activation of phosphoinositide 3-kinases (PI3Ks) at the plasma membrane. This activation leads to the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PtdIns(4,5)P2) to generate PtdIns(3,4,5)P3.[3] The localized accumulation of PtdIns(3,4,5)P3 serves as a docking site for a diverse array of cytosolic proteins containing Pleckstrin Homology (PH) domains.[1][3] This recruitment to the membrane is the pivotal event that initiates downstream signaling cascades. The signal is terminated by the action of phosphatases, primarily PTEN (Phosphatase and Tensin homolog), which dephosphorylates the 3-position, and SHIP (SH2-containing inositol phosphatase), which removes the 5-phosphate.[3][4]
PtdIns(3,4,5)P3-Mediated Control of Rho GTPases
A primary mechanism by which PtdIns(3,4,5)P3 influences the actin cytoskeleton is through the regulation of Rho family small GTPases, including Rac1, Cdc42, and RhoA.[5] PtdIns(3,4,5)P3 recruits and activates specific guanine nucleotide exchange factors (GEFs) that, in turn, activate these GTPases by promoting the exchange of GDP for GTP.[1]
-
Rac1: Activated Rac1 is a key driver of lamellipodia formation. PtdIns(3,4,5)P3 recruits Rac-GEFs such as Vav and Tiam1, leading to localized Rac1 activation at the leading edge of migrating cells.[1][6] Activated Rac1 then engages the WAVE regulatory complex (WRC), which subsequently activates the Arp2/3 complex to nucleate branched actin networks characteristic of lamellipodia.[7]
-
Cdc42: This GTPase is essential for the formation of filopodia, finger-like protrusions involved in cell sensing and migration. PtdIns(3,4,5)P3 can activate Cdc42 through specific GEFs.[8] Activated Cdc42 then binds and activates N-WASP, which, like the WAVE complex, stimulates Arp2/3-mediated actin polymerization.[8]
-
GTPase Activating Proteins (GAPs): PtdIns(3,4,5)P3 also plays a role in the negative regulation of Rho GTPases by recruiting certain GAPs, which are necessary for the timely inactivation of Rac and Cdc42. This inactivation is crucial for processes like the closure of phagocytic cups and macropinosomes.[9]
Direct Regulation of Actin-Binding Proteins
Beyond Rho GTPases, PtdIns(3,4,5)P3 can directly interact with and modulate the function of proteins that regulate actin dynamics.
-
WAVE2: The WAVE2 protein, essential for lamellipodium formation, can bind directly to PtdIns(3,4,5)P3 through its basic domain.[7] This interaction is crucial for recruiting WAVE2 to the leading edge of migrating cells, a step that is essential for proper lamellipodia formation.[7]
-
Myosin-X (Myo10): Myo10 is a motor protein that potently promotes the formation of filopodia.[10][11] The second pleckstrin homology (Myo10-PH2) domain of Myo10 specifically binds to PtdIns(3,4,5)P3.[10][11] This binding is required for the correct localization of Myo10 to the tips of filopodia and for regulating filopodial dynamics.[10] Disruption of this interaction leads to impaired filopodia and mislocalization of Myo10.[10][11]
Role in Specific Cellular Processes
The PtdIns(3,4,5)P3-driven rearrangement of the cytoskeleton is fundamental to several complex cellular behaviors.
-
Phagocytosis and Macropinocytosis: These processes involve large-scale engulfment of particles or fluid through extensive membrane remodeling. PtdIns(3,4,5)P3 accumulates at the phagocytic or macropinocytic cup, where it recruits effectors that drive actin polymerization necessary for pseudopod extension.[9][12] Inhibition of PI3K arrests engulfment by preventing the full extension and closure of the pseudopods around the target.[13][14][15] Class I PI3Ks are particularly required for the phagocytosis of large particles.[12]
-
Cell Migration: Directional cell movement is critically dependent on the polarized generation of PtdIns(3,4,5)P3 at the leading edge in response to chemoattractants.[1][7] This localized PtdIns(3,4,5)P3 gradient establishes cell polarity and directs the machinery for actin polymerization, leading to the formation of lamellipodia and filopodia that drive the cell forward.[1][7]
Quantitative Data on PtdIns(3,4,5)P3 Dynamics
The precise quantification of PtdIns(3,4,5)P3 levels is essential for understanding its signaling dynamics. Various studies have measured changes in PtdIns(3,4,5)P3 in response to cellular stimuli.
| Cell Type / System | Stimulus | Method | Key Finding | Reference(s) |
| Human Neutrophils | fMLP (chemoattractant) | HPLC-Mass Spectrometry | A rapid, transient increase in C18:0/C20:4- and C18:0/C18:1-PtdIns(3,4,5)P3 species was observed, peaking within seconds of stimulation. | |
| Carcinoma Cells (A431) | EGF (Epidermal Growth Factor) | Anti-PtdIns(3,4,5)P3 Antibody Staining | PtdIns(3,4,5)P3 levels at the leading edge were maximal at 1 minute and returned to basal levels by 5 minutes. Turnover occurs within seconds of synthesis. | [16] |
| Cancer Cell Line (MDA-MB-231) | Focal Adhesion Turnover | GFP-PH Domain Biosensor | Local levels of PtdIns(3,4,5)P3 remained relatively constant during the assembly and disassembly of focal adhesions, suggesting either a very localized or subtle change. | [17] |
| Dictyostelium discoideum | Chemoattractant | PH Domain Translocation | A fast, transient phase of PtdIns(3,4,5)P3 accumulation occurs, followed by a slower, more sustained phase, both correlating with distinct phases of actin polymerization. | [18] |
Key Experimental Methodologies
Investigating the PtdIns(3,4,5)P3 pathway requires a combination of biochemical, cell biological, and imaging techniques.
Quantification of PtdIns(3,4,5)P3 Levels
Protocol: Radiolabeling and HPLC Analysis [1][19]
This classical method provides a quantitative measure of PtdIns(3,4,5)P3.
-
Metabolic Labeling: Cells are incubated with [³²P]orthophosphate or [³H]myo-inositol for several hours to days to allow for incorporation into the cellular phosphoinositide pool.
-
Cell Stimulation: Cells are stimulated with the agonist of interest for a defined period.
-
Lipid Extraction: The reaction is quenched, and lipids are extracted using a chloroform/methanol/HCl mixture.
-
Deacylation: The extracted phosphoinositides are deacylated to generate water-soluble glycerophosphoinositol phosphates.
-
HPLC Separation: The deacylated products are separated by anion-exchange high-performance liquid chromatography (HPLC).
-
Quantification: The amount of radioactivity in the fraction corresponding to GroPIns(3,4,5)P3 is measured using a scintillation counter.
Alternative Methods:
-
Mass Spectrometry (MS): A sensitive, non-radioactive method that can distinguish and quantify different fatty-acyl species of PtdIns(3,4,5)P3.[1][20]
-
Protein-Lipid Overlay / ELISA: Cellular lipids are extracted and immobilized on a membrane or plate. PtdIns(3,4,5)P3 is then detected using a recombinant PH domain (e.g., from GRP1) fused to a detectable tag like GST or GFP.[19]
Visualization of PtdIns(3,4,5)P3 and Cytoskeletal Dynamics
Protocol: Live-Cell Imaging with Fluorescent Biosensors
This technique allows for the real-time visualization of PtdIns(3,4,5)P3 production and its correlation with cytoskeletal changes.
-
Transfection: Cells are transfected with plasmids encoding a fluorescently-tagged PtdIns(3,4,5)P3 biosensor (e.g., GFP-PH-Akt or GFP-PH-BTK) and a fluorescently-tagged cytoskeletal marker (e.g., mCherry-Actin or LifeAct-RFP).
-
Cell Plating: Transfected cells are plated on glass-bottom dishes suitable for high-resolution microscopy.
-
Microscopy Setup: Cells are maintained in a live-cell imaging chamber with controlled temperature, CO₂, and humidity on an inverted confocal or TIRF microscope.
-
Image Acquisition: A baseline of fluorescence is recorded before stimulation. Cells are then stimulated (e.g., with a chemoattractant), and time-lapse images are acquired in multiple channels (e.g., GFP for the PtdIns(3,4,5)P3 biosensor, RFP for actin).
-
Data Analysis: Image analysis software is used to quantify the translocation of the biosensor to the plasma membrane and to measure changes in cell morphology, ruffle formation, and actin intensity over time.
Implications for Drug Development
The central role of the PI3K/PtdIns(3,4,5)P3 pathway in cell proliferation, survival, and motility makes it a prime target for therapeutic intervention, particularly in oncology and inflammatory diseases.[2] Dysregulation of this pathway is a hallmark of many cancers, often leading to increased cell migration and metastasis.[1][21] Therefore, inhibitors of PI3K isoforms (e.g., PI3Kδ inhibitor idelalisib) are used in clinical practice. Understanding the specific downstream mechanisms by which PtdIns(3,4,5)P3 controls the cytoskeleton can open new avenues for developing more targeted therapies that disrupt pathological cell migration and invasion without globally affecting other essential cellular functions.
References
- 1. Phosphatidylinositol-3,4,5-Triphosphate and Cellular Signaling: Implications for Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of phosphatidylinositol 3,4,5-trisphosphate in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Rho GTPases, phosphoinositides, and actin: A tripartite framework for efficient vesicular trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PtdIns(3,4,5)P3 binding is necessary for WAVE2-induced formation of lamellipodia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Roles for 3’ Phosphoinositides in Macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PtdIns(3,4,5)P₃ is a regulator of myosin-X localization and filopodia formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phosphoinositides and phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rupress.org [rupress.org]
- 14. journals.biologists.com [journals.biologists.com]
- 15. [PDF] A role for phosphoinositide 3-kinase in the completion of macropinocytosis and phagocytosis by macrophages | Semantic Scholar [semanticscholar.org]
- 16. Quantification of PtdIns(3,4,5)P(3) dynamics in EGF-stimulated carcinoma cells: a comparison of PH-domain-mediated methods with immunological methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PtdIns(4,5)P2 and PtdIns(3,4,5)P3 dynamics during focal adhesions assembly and disassembly in a cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. molbiolcell.org [molbiolcell.org]
- 19. Quantitative measurement of phosphatidylinositol 3,4,5-trisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rupress.org [rupress.org]
The Central Role of Phosphatidylinositol 3,4,5-trisphosphate (PIP3) in Orchestrating Membrane Trafficking
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphatidylinositol 3,4,5-trisphosphate (PIP3) is a low-abundance but critically important signaling phospholipid that acts as a master regulator of a diverse array of cellular processes. Residing primarily at the inner leaflet of the plasma membrane, PIP3 functions as a key second messenger, orchestrating complex signaling networks that govern cell growth, proliferation, survival, and motility. A crucial aspect of its function lies in its profound influence on membrane trafficking, the intricate system of vesicular transport that ensures the proper localization and function of cellular components. This in-depth technical guide provides a comprehensive overview of the multifaceted role of PIP3 in membrane trafficking, detailing its involvement in endocytosis, exocytosis, phagocytosis, macropinocytosis, and receptor recycling. The guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of PIP3 signaling and its implications in health and disease. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to facilitate experimental design and data interpretation.
Introduction
Membrane trafficking is a fundamental process in eukaryotic cells, responsible for the transport of lipids, proteins, and other molecules between different cellular compartments. This dynamic process is essential for maintaining cellular homeostasis, responding to external stimuli, and executing complex cellular functions. At the heart of the regulatory network governing membrane trafficking lies a family of signaling lipids known as phosphoinositides. Among these, phosphatidylinositol 3,4,5-trisphosphate (PIP3) has emerged as a pivotal player, acting as a docking site for a multitude of effector proteins that directly influence the machinery of vesicular transport.
The production of PIP3 is tightly regulated by the activity of phosphoinositide 3-kinases (PI3Ks), which phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2), and is reversed by the action of phosphatases, most notably the tumor suppressor PTEN (Phosphatase and Tensin homolog). This dynamic turnover allows for the precise spatial and temporal control of PIP3 signaling, ensuring that its effects on membrane trafficking are exquisitely coordinated with cellular needs.
This guide will delve into the specific roles of PIP3 in various membrane trafficking pathways, providing a detailed examination of the underlying molecular mechanisms and the experimental approaches used to investigate them.
The Role of PIP3 in Key Membrane Trafficking Pathways
PIP3's influence extends across a wide spectrum of membrane trafficking events, from the internalization of extracellular material to the secretion of cellular products. Its ability to recruit and activate a specific set of effector proteins, many of which contain a Pleckstrin Homology (PH) domain that binds to PIP3, is central to its function.
Endocytosis
Endocytosis is the process by which cells internalize molecules and particles from their external environment. PIP3 is implicated in multiple forms of endocytosis, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and clathrin-independent endocytosis.
-
Clathrin-Mediated Endocytosis (CME): While PIP2 is the primary phosphoinositide associated with the early stages of clathrin-coated pit formation, studies have shown that PIP3 plays a regulatory role, particularly in the context of certain receptor tyrosine kinases (RTKs). For instance, increased PIP3 levels can induce the clathrin- and dynamin-mediated endocytosis of the epidermal growth factor receptor (EGFR) even in the absence of its ligand[1]. This process is thought to modulate receptor signaling and trafficking.
-
Caveolae-Mediated Endocytosis: Caveolae are small, flask-shaped invaginations of the plasma membrane involved in signal transduction and the endocytosis of specific molecules. The molecular machinery of the PI3K signaling cascade is found within caveolae, suggesting a role for PIP3 in regulating caveolar trafficking events[2].
-
Clathrin-Independent Endocytosis: PIP3 is a key regulator of clathrin-independent endocytic pathways, such as the internalization of the interleukin-2 receptor (IL-2R). PI3K activity is required for this process, regulating the activity of the Rho GTPase Rac1, which is essential for the necessary actin cytoskeleton rearrangements[3].
Exocytosis
Exocytosis is the process by which cells release molecules to the extracellular space. A well-studied example of PIP3's role in exocytosis is the insulin-stimulated translocation of the glucose transporter 4 (GLUT4) to the plasma membrane in fat and muscle cells.
-
GLUT4 Translocation: Upon insulin stimulation, PI3K is activated, leading to the production of PIP3 at the plasma membrane. This recruits and activates downstream effectors, including the serine/threonine kinase Akt (also known as Protein Kinase B) and protein kinase C ζ/λ (PKCζ/λ). The activation of this signaling cascade promotes the movement of GLUT4-containing vesicles from intracellular storage compartments to the plasma membrane, where they fuse and insert GLUT4, thereby increasing glucose uptake into the cell. This process is critically dependent on PIP3, as demonstrated by the inhibitory effects of PI3K inhibitors.
Phagocytosis and Macropinocytosis
Phagocytosis and macropinocytosis are specialized forms of endocytosis responsible for the engulfment of large particles and large volumes of extracellular fluid, respectively. PIP3 plays a central role in the formation of the actin-rich membrane protrusions that drive these processes.
-
Phagocytosis: During phagocytosis, the binding of a particle to cell surface receptors triggers the localized activation of PI3K and the production of PIP3 at the site of particle engagement. This accumulation of PIP3 is crucial for the recruitment of downstream effectors that orchestrate the extension of pseudopods to engulf the particle.
-
Macropinocytosis: Macropinocytosis is initiated by broad, actin-driven cell surface protrusions called ruffles, which can fuse to form large endocytic vesicles called macropinosomes. The formation of these ruffles and their closure into macropinosomes is a process that is heavily dependent on PIP3. Intense patches of PIP3 are observed at the core of forming macropinocytic cups, and inhibition of PI3K activity strongly blocks this process[4].
Receptor Recycling
Following endocytosis, many receptors are sorted in endosomes and can be recycled back to the plasma membrane, a process that is crucial for maintaining cellular responsiveness to signaling molecules. PIP3 has been shown to play a role in the recycling of certain receptor tyrosine kinases. For example, increased PIP3 levels can promote the recycling of the EGFR back to the plasma membrane after its internalization, a process that involves polarity complex proteins[1]. This recycling pathway can enhance cellular sensitivity to growth factors.
Quantitative Data on PIP3 and its Effectors in Membrane Trafficking
The precise regulation of membrane trafficking relies on the dynamic changes in PIP3 levels and the specific interactions it forms with its effector proteins. The following tables summarize key quantitative data related to PIP3 signaling in these processes.
| Parameter | Resting Cells | Stimulated Cells (e.g., with chemoattractant) | Reference(s) |
| PIP3 Concentration (in neutrophils) | ~50 nM (whole cell) | ~2 µM (whole cell, within 10s) | [5] |
| Local PIP3 Concentration at the Membrane | ~5 µM | ~200 µM | [5] |
Table 1: Cellular PIP3 Concentrations. This table highlights the dramatic and rapid increase in PIP3 concentration upon cellular stimulation, providing a potent signal for the recruitment of downstream effectors.
| Effector Protein (PH Domain) | Dissociation Constant (Kd) for PIP3 | Cellular Function in Membrane Trafficking | Reference(s) |
| Akt1 | Nanomolar range | Promotes GLUT4 translocation in exocytosis | [6] |
| PDK1 | Micromolar range | Activates Akt in various trafficking pathways | [3] |
| GRP1 (ARF GEF) | Nanomolar range | Regulates Arf GTPases in vesicular transport | [7] |
| Btk (Tec family kinase) | Nanomolar range | Involved in signaling from B-cell receptor, influencing trafficking | [7] |
| Tiam1 (Rho GEF) | Micromolar range | Regulates Rho GTPases for cytoskeletal dynamics in trafficking | [7] |
| Vav (Rho GEF) | Micromolar range | Regulates Rho GTPases for cytoskeletal dynamics in trafficking | [7] |
Table 2: Binding Affinities of Key PIP3 Effector Proteins. This table provides a summary of the dissociation constants (Kd) for the interaction between the PH domains of several key effector proteins and PIP3. The high affinity of these interactions underscores the specificity of PIP3-mediated signaling.
Experimental Protocols for Studying the Role of PIP3 in Membrane Trafficking
A variety of experimental techniques are employed to investigate the function of PIP3 in membrane trafficking. This section provides detailed methodologies for some of the key experiments.
Quantification of Cellular PIP3 Levels
Accurate measurement of cellular PIP3 levels is crucial for understanding its dynamic regulation. Several methods are available, each with its own advantages and limitations.
PIP3 mass ELISA kits offer a sensitive and non-radioactive method for quantifying PIP3 from cell or tissue extracts.
-
Principle: This is a competitive ELISA where PIP3 extracted from a sample competes with a PIP3-coated plate for binding to a PIP3 detector protein. The amount of detector protein bound to the plate is inversely proportional to the amount of PIP3 in the sample.
-
Protocol Outline:
-
Lipid Extraction: Extract acidic lipids from cell pellets or tissue homogenates using a chloroform/methanol/HCl solvent system.
-
Sample Preparation: Dry the lipid extract under vacuum and resuspend in the assay buffer provided with the kit.
-
ELISA Procedure:
-
Add standards and resuspended lipid samples to the PIP3-coated microplate.
-
Add the PIP3 detector protein and incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a secondary antibody conjugated to horseradish peroxidase (HRP) that binds to the detector protein.
-
Wash the plate again.
-
Add a colorimetric HRP substrate (e.g., TMB) and incubate until a color change is observed.
-
Stop the reaction with an acid solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve using the absorbance values of the known PIP3 standards. Use this curve to determine the concentration of PIP3 in the experimental samples.
-
HPLC coupled with mass spectrometry (LC-MS) or radiolabeling allows for the separation and quantification of different phosphoinositide species.
-
Principle: Lipid extracts are separated based on their polarity using an HPLC column, and the eluted lipids are detected and quantified.
-
Protocol Outline (with Mass Spectrometry):
-
Lipid Extraction: Perform an acidic lipid extraction as described for the ELISA.
-
Derivatization (optional but recommended): Methylate the phosphate groups to improve ionization efficiency and chromatographic separation.
-
HPLC Separation: Inject the sample onto a suitable HPLC column (e.g., a silica-based normal phase or a C18 reverse phase column with ion-pairing reagents). Use a gradient of organic solvents to elute the different phosphoinositide species.
-
Mass Spectrometry Detection: Couple the HPLC eluent to a mass spectrometer operating in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to specifically detect and quantify the different fatty acyl species of PIP3.
-
Data Analysis: Use internal standards (e.g., a non-naturally occurring fatty acyl species of PIP3) to normalize for extraction efficiency and instrument response. Quantify the amount of PIP3 by comparing the peak areas to a standard curve.
-
Visualization of PIP3 Localization
Visualizing the subcellular localization of PIP3 in real-time provides invaluable insights into its dynamic role in membrane trafficking.
-
Principle: Genetically encoded biosensors consisting of a PIP3-binding domain (typically a PH domain from a protein like Akt or GRP1) fused to a fluorescent protein (e.g., GFP) are expressed in cells. The translocation of the fluorescent biosensor from the cytosol to membranes enriched in PIP3 can be monitored by live-cell microscopy.
-
Protocol Outline:
-
Construct Preparation: Clone the PH domain of interest into a mammalian expression vector containing a fluorescent protein.
-
Cell Transfection: Transfect the cell line of interest with the biosensor construct.
-
Live-Cell Imaging:
-
Plate the transfected cells in a glass-bottom dish suitable for microscopy.
-
Use a confocal or total internal reflection fluorescence (TIRF) microscope to visualize the localization of the biosensor.
-
Stimulate the cells with an appropriate agonist (e.g., a growth factor) to induce PIP3 production.
-
Acquire time-lapse images to monitor the translocation of the biosensor to the plasma membrane or other cellular compartments.
-
-
Data Analysis: Quantify the change in fluorescence intensity at the membrane versus the cytosol over time to measure the kinetics of PIP3 production.
-
Investigating PIP3's Role in Specific Trafficking Events
-
Principle: This assay measures the amount of GLUT4 present on the cell surface as an indicator of its translocation from intracellular stores.
-
Protocol Outline:
-
Cell Culture and Differentiation: Use a suitable cell line, such as 3T3-L1 pre-adipocytes, and differentiate them into mature adipocytes.
-
Cell Treatment:
-
Starve the cells of serum to reduce basal GLUT4 translocation.
-
Treat the cells with insulin to stimulate GLUT4 translocation. To investigate the role of PIP3, pre-treat cells with a PI3K inhibitor (e.g., LY294002 or wortmannin) before insulin stimulation.
-
-
Quantification of Surface GLUT4:
-
Biotinylation Assay: Label surface proteins with a membrane-impermeable biotinylating agent. Lyse the cells, and pull down the biotinylated proteins using streptavidin beads. Analyze the amount of GLUT4 in the pulldown fraction by Western blotting.
-
Immunofluorescence with an exofacial epitope-tagged GLUT4: Use cells expressing GLUT4 with an epitope tag (e.g., HA or Myc) in an extracellular loop. After stimulation, fix the cells and stain with an antibody against the tag without permeabilizing the cells. Quantify the fluorescence intensity at the cell surface.
-
-
-
Principle: This assay quantifies the uptake of particles by phagocytic cells.
-
Protocol Outline:
-
Cell Culture: Use a phagocytic cell line, such as RAW 264.7 macrophages.
-
Particle Preparation: Opsonize particles (e.g., zymosan or antibody-coated beads) with serum to promote their recognition by phagocytic receptors.
-
Phagocytosis Assay:
-
Add the opsonized particles to the cells and incubate at 37°C to allow for phagocytosis. To study the role of PIP3, pre-treat the cells with a PI3K inhibitor.
-
After the incubation period, wash the cells to remove non-internalized particles.
-
Lyse the cells and quantify the number of internalized particles using a plate reader (for fluorescently labeled particles) or by microscopy.
-
-
Microscopy-based Analysis: Fix and stain the cells to visualize the internalized particles. Use imaging software to count the number of particles per cell.
-
Signaling Pathways and Logical Relationships
The function of PIP3 in membrane trafficking is intricately linked to complex signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these key relationships.
PI3K/Akt Signaling Pathway in GLUT4 Translocation
References
- 1. PIP₃ induces the recycling of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Membrane Trafficking, Cytoskeleton Dynamics, and Cell Polarity by ROP/RAC GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibition of phosphatidylinositol-3,4,5-triphosphate (PIP3) binding to pleckstrin homology domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Ca<sup>2+</sup>on the Structure and Dynamics of PIP3 in Model Membranes Containing PC and PS [ouci.dntb.gov.ua]
- 5. PIP3, PIP2, and Cell Movement—Similar Messages, Different Meanings? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Lipid and Protein Co-Regulation of PI3K Effectors Akt and Itk in Lymphocytes [frontiersin.org]
- 7. PIP3: Tool of Choice for the Class I PI 3-kinases - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Cellular Secrets: A Technical Guide to the Biological Significance of Deuterated Phosphoinositides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular signaling, phosphoinositides (PIs) stand as critical regulators, orchestrating a multitude of processes from cell growth and proliferation to membrane trafficking. The precise spatial and temporal distribution of these lipid messengers is paramount for maintaining cellular homeostasis. The study of these dynamic molecules, however, is often hampered by their low abundance and transient nature. The strategic substitution of hydrogen with its heavier, stable isotope, deuterium, in phosphoinositide molecules offers a powerful and multifaceted approach to overcoming these challenges. This technical guide delves into the profound biological significance of utilizing deuterated phosphoinositides, providing researchers and drug development professionals with a comprehensive understanding of their application, the underlying principles, and the advanced methodologies employed in their study.
The primary advantages of employing deuterated phosphoinositides stem from two key physicochemical properties: the kinetic isotope effect (KIE) and their unique spectroscopic signatures. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength can significantly slow down the rate of reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. This effect has profound implications for mitigating pathological processes driven by lipid peroxidation. Furthermore, the distinct nuclear properties of deuterium make it an invaluable tool in advanced analytical techniques such as mass spectrometry (MS) and small-angle neutron scattering (SANS), enabling researchers to trace metabolic pathways and elucidate the intricate structures of lipid-protein complexes with unprecedented detail.
The Kinetic Isotope Effect: A Shield Against Oxidative Damage
One of the most significant biological applications of deuterated phosphoinositides lies in their ability to protect against lipid peroxidation, a destructive chain reaction initiated by reactive oxygen species (ROS) that damages cellular membranes and contributes to the pathology of numerous diseases, including neurodegenerative disorders. The abstraction of a hydrogen atom from a bis-allylic position in polyunsaturated fatty acid (PUFA) chains of phosphoinositides is a rate-limiting step in lipid peroxidation. By replacing these susceptible hydrogens with deuterium, the C-D bond's higher dissociation energy makes this abstraction significantly more difficult, thereby slowing down the entire peroxidation cascade.
While direct quantitative data on the kinetic isotope effect of enzymes acting on deuterated phosphoinositides is still an emerging area of research, studies on deuterated PUFAs provide compelling evidence for this protective mechanism.
Table 1: Representative Kinetic Isotope Effect (KIE) Data for Deuterated Polyunsaturated Fatty Acids (PUFAs)
| Enzyme/Process | Substrate | Deuterated Substrate | Observed KIE (kH/kD) | Reference |
| Soybean Lipoxygenase | Linoleic Acid | D2-Linoleic Acid | ~27 | F. A. Walker et al., J. Am. Chem. Soc. (1976) |
| Lipid Peroxidation | Arachidonic Acid | D4-Arachidonic Acid | Significant reduction in peroxidation products | Shchepinov et al., Antioxid. Redox Signal. (2011) |
Note: This table presents data for deuterated PUFAs as direct kinetic data for deuterated phosphoinositides is not yet widely available. The principles of the kinetic isotope effect are expected to be similar.
Elucidating Molecular Interactions and Structures
Deuterated phosphoinositides serve as powerful probes in structural biology, particularly in techniques like small-angle neutron scattering (SANS) and nuclear magnetic resonance (NMR) spectroscopy. The significant difference in the neutron scattering length of hydrogen and deuterium allows for "contrast variation" studies. By selectively deuterating specific components within a biological system, such as a phosphoinositide interacting with a protein in a lipid bilayer, researchers can effectively make certain components "invisible" to the neutron beam, thus highlighting the structure and conformation of the components of interest.
For instance, in the study of G-protein coupled receptor (GPCR) signaling, hydrogen-deuterium exchange mass spectrometry (HDX-MS) has been employed to map the interaction between the β-arrestin protein and phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This technique reveals changes in the solvent accessibility of protein backbone amide hydrogens upon binding to the deuterated lipid, providing insights into the conformational changes that drive signal transduction.[1]
Experimental Protocols
De Novo Synthesis of Perdeuterated Phosphoinositides in E. coli
A robust method for producing highly deuterated phosphatidylinositol (PI) involves metabolic engineering of Escherichia coli.[2][3]
1. Strain Engineering:
- Genomically insert the phosphatidylinositol synthase (PIS) gene from a suitable donor organism (e.g., Trypanosoma brucei) into an appropriate locus in the E. coli chromosome under the control of a constitutive promoter.
2. Culture Conditions for Deuteration:
- Prepare a minimal medium with D₂O as the solvent.
- Use deuterated carbon sources such as D8-glycerol and D6-myo-inositol.
- Grow the engineered E. coli strain in this fully deuterated medium.
3. Extraction and Purification of Deuterated PI:
- Harvest the bacterial cells by centrifugation.
- Perform a lipid extraction using a modified Bligh-Dyer method with deuterated solvents (e.g., chloroform-d, methanol-d4).
- Purify the deuterated PI from the total lipid extract using liquid chromatography techniques.
4. Quantification of Deuteration:
- Analyze the purified deuterated PI using mass spectrometry to determine the percentage of deuterium incorporation. High-resolution mass spectrometry can distinguish between different isotopologues.
Analysis of Deuterated Phosphoinositides by Mass Spectrometry
Mass spectrometry is a cornerstone technique for the analysis of deuterated phosphoinositides, allowing for their identification, quantification, and the determination of deuterium incorporation.
1. Sample Preparation:
- Extract lipids from cells or tissues using an acidic organic solvent mixture (e.g., chloroform/methanol/HCl) to ensure efficient recovery of highly polar phosphoinositides.
- For quantitative analysis, spike the sample with a known amount of a non-deuterated or a differently deuterated internal standard.
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
- Employ a suitable liquid chromatography method, such as hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent, to separate the different phosphoinositide species.
- Utilize a high-resolution mass spectrometer capable of tandem mass spectrometry (MS/MS).
- In the MS1 scan, identify the deuterated phosphoinositide species by their characteristic mass-to-charge ratio (m/z), which will be higher than their non-deuterated counterparts.
- In the MS/MS scan, fragment the parent ion to confirm its identity based on the characteristic fragmentation pattern of the head group and acyl chains. The mass shift in the fragment ions will further confirm the location of the deuterium atoms.
Small-Angle Neutron Scattering (SANS) of Liposomes Containing Deuterated Phosphoinositides
SANS is a powerful technique to study the structure of liposomes and the localization of deuterated phosphoinositides within the bilayer.
1. Liposome Preparation:
- Prepare a lipid mixture containing the desired mole percentage of the deuterated phosphoinositide and other lipids (e.g., POPC, cholesterol).
- Dissolve the lipid mixture in an organic solvent (e.g., chloroform/methanol).
- Create a thin lipid film by evaporating the solvent under a stream of nitrogen.
- Hydrate the lipid film with a buffer prepared with a specific H₂O/D₂O ratio to achieve the desired solvent scattering length density (contrast).
- Form unilamellar vesicles by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
2. SANS Data Acquisition:
- Place the liposome sample in a quartz cuvette.
- Collect scattering data at a suitable neutron scattering facility.
- Acquire data for the sample, the empty cuvette, and the buffer for background subtraction.
3. Data Analysis:
- Radially average the 2D scattering data to obtain a 1D scattering profile (intensity vs. scattering vector, q).
- Fit the scattering data to a suitable model for unilamellar vesicles to extract structural parameters such as the radius, bilayer thickness, and the scattering length density profile of the bilayer. By using contrast variation (i.e., measuring samples in different H₂O/D₂O ratios), the location and conformation of the deuterated phosphoinositide within the bilayer can be determined.
Visualizing Signaling Pathways and Workflows
Phosphoinositide Signaling Pathway: PI3K/Akt
The PI3K/Akt pathway is a central signaling cascade that is initiated by the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). Deuterated versions of these phosphoinositides can be used to probe the kinetics and mechanism of this pathway.
References
- 1. Small-Angle Neutron Scattering of Liposomes: Sample Preparation to Simple Modeling | Springer Nature Experiments [experiments.springernature.com]
- 2. Kinetic Analysis of PI3K Reactions with Fluorescent PIP2 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Angle Neutron Scattering of Liposomes: Sample Preparation to Simple Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance: A Technical Guide to the Interaction of Phosphatidylinositol-3,4,5-trisphosphate with Pleckstrin Homology Domains
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core of a critical cellular signaling interaction: the binding of D-myo-phosphatidylinositol-3,4,5-trisphosphate (PtdIns(3,4,5)P3 or PIP3) to pleckstrin homology (PH) domains. This interaction is a cornerstone of the phosphoinositide 3-kinase (PI3K) signaling pathway, a central regulator of diverse cellular processes including cell growth, proliferation, survival, and migration.[1][2] Dysregulation of this pathway is a hallmark of numerous diseases, most notably cancer, making the PtdIns(3,4,5)P3-PH domain interface a prime target for therapeutic intervention.
Core Interaction: A High-Affinity Partnership
PH domains are structurally conserved protein modules of approximately 120 amino acids that recognize and bind to specific phosphoinositide lipids in cellular membranes.[3] The interaction with PtdIns(3,4,5)P3 is characterized by high affinity and specificity, typically in the low micromolar to nanomolar range.[3] This binding event serves to recruit PH domain-containing proteins from the cytosol to the plasma membrane, where they can be activated and participate in downstream signaling cascades.[1][4]
Quantitative Binding Affinities
The affinity of PtdIns(3,4,5)P3 for various PH domains has been quantified using several biophysical techniques. The following table summarizes key binding data from the literature.
| PH Domain Protein | Ligand | Method | Dissociation Constant (Kd) | Reference |
| Akt1 (PKBα) | PtdIns(3,4,5)P3 | Isothermal Titration Calorimetry (ITC) | 0.26 µM | [5] |
| Akt1 (E17K mutant) | PtdIns(3,4,5)P3 | Isothermal Titration Calorimetry (ITC) | 0.22 µM | [5] |
| Grp1 | PtdIns(3,4,5)P3 analogues | Nuclear Magnetic Resonance (NMR) | High Affinity (qualitative) | [6] |
| Btk | PtdIns(3,4,5)P3 | Not specified | High Affinity and Selectivity | [2] |
| PLCδ1 | Ins(1,4,5)P3 | Not specified | Micromolar affinity | [7] |
Signaling Pathways: The PI3K Cascade
The interaction between PtdIns(3,4,5)P3 and PH domains is a pivotal event in the PI3K signaling pathway. Upon activation by upstream signals, such as growth factors or cytokines, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate PtdIns(3,4,5)P3 at the plasma membrane.[1][5] This localized accumulation of PtdIns(3,4,5)P3 creates a docking site for PH domain-containing proteins, initiating a cascade of downstream events.
Caption: The PI3K signaling pathway initiated by receptor tyrosine kinase activation.
Experimental Protocols: Unraveling the Interaction
A variety of biophysical and biochemical techniques are employed to study the interaction between PtdIns(3,4,5)P3 and PH domains.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.[8]
Methodology:
-
Immobilization: A lipid bilayer containing a defined concentration of PtdIns(3,4,5)P3 is captured on a sensor chip surface. This can be achieved through vesicle fusion to a lipophilic surface.
-
Analyte Injection: A solution containing the purified PH domain is flowed over the sensor surface.
-
Detection: The binding of the PH domain to the PtdIns(3,4,5)P3-containing lipid layer causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Data Analysis: The association and dissociation kinetics of the interaction are monitored in real-time. By fitting the data to appropriate binding models, the on-rate (ka), off-rate (kd), and dissociation constant (Kd) can be determined.
Caption: A simplified workflow for studying PtdIns(3,4,5)P3-PH domain interactions using SPR.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon biomolecular binding, providing a complete thermodynamic profile of the interaction.[8]
Methodology:
-
Sample Preparation: A solution of the purified PH domain is placed in the sample cell of the calorimeter. A solution of a soluble, short-chain PtdIns(3,4,5)P3 analogue is loaded into the injection syringe.
-
Titration: The PtdIns(3,4,5)P3 analogue is titrated into the PH domain solution in a series of small injections.
-
Heat Measurement: The heat released or absorbed during each injection is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fit to a binding model to determine the stoichiometry (n), binding constant (Ka, and its inverse, Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Protein-Lipid Overlay Assay
This is a simpler, qualitative method to screen for protein-lipid interactions.[8]
Methodology:
-
Lipid Spotting: Various lipids, including PtdIns(3,4,5)P3, are spotted onto a nitrocellulose or PVDF membrane and allowed to dry.
-
Blocking: The membrane is blocked with a protein solution (e.g., bovine serum albumin) to prevent non-specific binding.
-
Protein Incubation: The membrane is incubated with a solution containing the PH domain, which may be tagged (e.g., with GST or His) for detection.
-
Washing: The membrane is washed to remove unbound protein.
-
Detection: The bound protein is detected using an antibody against the protein or its tag, followed by a secondary antibody conjugated to an enzyme for chemiluminescent or colorimetric detection. A positive signal at the PtdIns(3,4,5)P3 spot indicates an interaction.
Structural Insights from X-ray Crystallography
X-ray crystallography has provided atomic-resolution structures of PH domains in complex with the headgroup of PtdIns(3,4,5)P3, inositol-1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4).[9][10][11] These structures reveal a conserved binding pocket on the PH domain surface.
Key Features of the Binding Site:
-
A positively charged surface patch on the PH domain electrostatically interacts with the negatively charged phosphate groups of the inositol headgroup.[9][10]
-
Specific hydrogen bonds and salt bridges are formed between conserved basic residues (lysine and arginine) in the PH domain and the phosphate groups at the 3, 4, and 5 positions of the inositol ring.[9][10]
-
The inositol ring itself often has limited direct interactions with the protein.[9][10]
-
The presence of the 4,5-bisphosphate is critical for high-affinity binding.[9][10]
Caption: Logical relationship of PtdIns(3,4,5)P3-PH domain interaction and its cellular outcomes.
Conclusion
The interaction between PtdIns(3,4,5)P3 and PH domains is a fundamental mechanism for signal transduction in eukaryotic cells. A thorough understanding of the quantitative, mechanistic, and structural aspects of this interaction is crucial for researchers in cell biology and for professionals involved in the development of novel therapeutics targeting the PI3K pathway. The methodologies and data presented in this guide provide a solid foundation for further investigation into this critical molecular partnership.
References
- 1. Lipid and Protein Co-Regulation of PI3K Effectors Akt and Itk in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The phosphoinositide 3-kinase signaling pathway in normal and malignant B cells: activation mechanisms, regulation and impact on cellular functions [frontiersin.org]
- 3. PH Protein Domain | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. 5-Stabilized Phosphatidylinositol 3,4,5-Trisphosphate Analogues Bind Grp1 PH, Inhibit Phosphoinositide Phosphatases, and Block Neutrophil Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Studying Lipid-Protein Interactions Using Protein-Lipid Overlay and Protein-Liposome Association Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure of the binding site for inositol phosphates in a PH domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. embopress.org [embopress.org]
The Role of Phosphatidylinositol (3,4,5)-trisphosphate in Epithelial Sodium Channel Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The epithelial sodium channel (ENaC) is a critical regulator of sodium and water homeostasis, playing a pivotal role in blood pressure control. Its activity is finely tuned by a complex network of signaling pathways, among which the phosphoinositide 3-kinase (PI3K) pathway is of paramount importance. A key second messenger in this pathway, phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3), has been identified as a significant modulator of ENaC function. This technical guide provides an in-depth overview of the involvement of PI(3,4,5)P3 in ENaC regulation, with a special focus on the utility of its deuterated analogue, DPPI-3,4,5-P3-d62, in quantitative studies. We will explore the signaling pathways, present quantitative data on the effects of PI(3,4,5)P3 on ENaC, and provide detailed experimental protocols for the investigation of this crucial protein-lipid interaction.
Introduction: ENaC and the Significance of its Regulation
The epithelial sodium channel (ENaC) is a heterotrimeric ion channel composed of α, β, and γ subunits, primarily expressed in the apical membrane of epithelial cells in the kidneys, lungs, and colon.[1] By mediating the reabsorption of sodium ions, ENaC plays a crucial role in maintaining electrolyte balance, blood volume, and blood pressure.[2] Dysregulation of ENaC activity is implicated in several human diseases, including hypertension and cystic fibrosis, making it a key therapeutic target.[3]
The activity of ENaC is modulated by various factors, including hormonal signals like aldosterone and insulin, and intracellular signaling molecules.[4][5] Among the latter, phosphoinositides have emerged as critical regulators of ENaC function.[6] Specifically, phosphatidylinositol (4,5)-bisphosphate (PIP2) is considered a permissive factor for ENaC activity, while phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3 or PIP3) acts as a potent upregulator.[6]
The Role of DPPI-3,4,5-P3-d62 in ENaC Research
While PI(3,4,5)P3 is the endogenous signaling molecule, its deuterated counterpart, DPPI-3,4,5-P3-d62, serves as an invaluable tool for researchers. In the context of ENaC regulation studies, DPPI-3,4,5-P3-d62 is primarily utilized as an internal standard in mass spectrometry-based quantification of cellular PI(3,4,5)P3 levels.[7][8]
The use of a deuterated internal standard is crucial for accurate quantification in complex biological samples.[8] Since DPPI-3,4,5-P3-d62 has a higher mass than the endogenous PI(3,4,5)P3 due to the presence of 62 deuterium atoms, it can be distinguished by a mass spectrometer.[7] By adding a known amount of DPPI-3,4,5-P3-d62 to a cell or tissue lysate, researchers can normalize the signal of the endogenous PI(3,4,5)P3, thereby correcting for variations in sample extraction, processing, and instrument response.[8] This allows for precise and reproducible measurements of changes in cellular PI(3,4,5)P3 concentrations in response to stimuli that affect ENaC activity.
Signaling Pathways of ENaC Regulation by PI(3,4,5)P3
The upregulation of ENaC activity by PI(3,4,5)P3 is a multi-faceted process involving both an increase in the number of channels at the plasma membrane and an enhancement of their open probability (Po).[9] This is primarily mediated through the PI3K/Akt/SGK1 signaling cascade.
As depicted in Figure 1, the binding of growth factors or insulin to their respective receptor tyrosine kinases activates PI3K.[10] PI3K then phosphorylates PIP2 to generate PI(3,4,5)P3 at the plasma membrane.[11] PI(3,4,5)P3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt and phosphoinositide-dependent kinase 1 (PDK1).[12] This colocalization at the membrane leads to the phosphorylation and activation of Akt and serum/glucocorticoid-regulated kinase 1 (SGK1).[4]
Activated SGK1 phosphorylates the ubiquitin ligase Nedd4-2, which inhibits its ability to ubiquitinate ENaC.[3] Reduced ubiquitination leads to a decrease in ENaC internalization and degradation, thereby increasing the number of ENaC channels (N) at the cell surface.[3]
In addition to this indirect mechanism, PI(3,4,5)P3 can also directly interact with the γ-subunit of ENaC, which is thought to increase the channel's open probability (Po).[6][13]
Quantitative Data on PI(3,4,5)P3-Mediated ENaC Regulation
The effects of PI(3,4,5)P3 on ENaC activity have been quantified in various experimental systems. The following tables summarize key findings from the literature.
Table 1: Effect of PI(3,4,5)P3 on ENaC Open Probability (Po)
| Experimental System | Method | PI(3,4,5)P3 Concentration | Change in Po | Reference |
| CHO cells expressing ENaC | Excised, outside-out patch clamp | 1 µM | Marked increase | [9] |
| H441 human lung epithelial cells | Cell-attached patch clamp | N/A (AICAR stimulation to increase endogenous PIP3) | 90% inhibition of channel activity upon AMPK activation (which can be counteracted by PI3K pathway) | [14] |
| DCT2/CNT of mouse kidney | Outside-out patch clamp | N/A (endogenous levels) | Median Po of 0.25-0.33 | [15] |
Table 2: Dissociation Constants (Kd) for Phosphoinositide Binding to ENaC Subunits
| ENaC Subunit Domain | Ligand | Method | Kd (µM) | Reference |
| N/A | PI(3,4,5)P3 | N/A | Not explicitly determined, but binding is not saturated at rest | [6] |
Experimental Protocols
Measurement of Amiloride-Sensitive Current in ENaC-Expressing Cells
This protocol describes the measurement of ENaC activity using the whole-cell patch-clamp technique.
Materials:
-
ENaC-expressing cells (e.g., stably transfected HEK293 cells, H441 cells, or primary renal tubular cells)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries
-
Extracellular solution (in mM): 145 NaCl, 1 MgCl2, 2.6 Ca-gluconate, 0.4 KH2PO4, 1.6 K2HPO4, 5 glucose, pH 7.4
-
Intracellular solution (in mM): 120 KCl, 5 NaCl, 1 MgCl2, 10 HEPES, 10 EGTA, 3 ATP, 0.1 GTP, pH 7.2
-
Amiloride stock solution (10 mM in DMSO)
-
PI(3,4,5)P3 or other stimulating agents
Procedure:
-
Culture cells on glass coverslips to an appropriate confluency.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 1-3 MΩ when filled with intracellular solution.
-
Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.
-
Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal.
-
Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Record the baseline whole-cell current.
-
Perfuse the cell with the stimulating agent (e.g., a solution containing PI(3,4,5)P3 or a hormone that activates PI3K).
-
Record the stimulated current.
-
Perfuse the cell with extracellular solution containing 10 µM amiloride to block ENaC.
-
Record the amiloride-insensitive current.
-
The amiloride-sensitive current is calculated as the difference between the total current and the amiloride-insensitive current.[2][16]
Quantification of Cellular PI(3,4,5)P3 by Mass Spectrometry
This protocol provides a general workflow for the quantification of PI(3,4,5)P3 using a deuterated internal standard like DPPI-3,4,5-P3-d62.
Materials:
-
Cultured cells
-
DPPI-3,4,5-P3-d62 internal standard
-
Solvents for lipid extraction (e.g., chloroform, methanol, hydrochloric acid)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Data analysis software
Procedure:
-
Culture and treat cells as required for the experiment.
-
Harvest and lyse the cells.
-
Immediately add a known amount of DPPI-3,4,5-P3-d62 to the cell lysate.
-
Perform a lipid extraction using a biphasic solvent system (e.g., a modified Bligh-Dyer extraction). The acidic phosphoinositides will partition into the organic phase.[17][18]
-
(Optional) Derivatize the phosphate groups (e.g., through methylation) to improve their ionization efficiency in the mass spectrometer.[19]
-
Analyze the lipid extract using an LC-MS/MS system. The liquid chromatography step separates the different phosphoinositide species, and the tandem mass spectrometry allows for their specific detection and quantification.[20]
-
Quantify the amount of endogenous PI(3,4,5)P3 by calculating the ratio of its peak area to the peak area of the DPPI-3,4,5-P3-d62 internal standard and comparing this to a standard curve.[21]
Conclusion
The regulation of ENaC by PI(3,4,5)P3 is a critical component of cellular signaling that governs sodium homeostasis. Understanding the intricacies of this pathway is essential for the development of novel therapeutics for diseases associated with ENaC dysregulation. The use of deuterated internal standards like DPPI-3,4,5-P3-d62 in conjunction with advanced analytical techniques such as mass spectrometry provides researchers with the powerful tools needed to dissect these complex biological processes with high precision and accuracy. This technical guide offers a foundational understanding of the role of PI(3,4,5)P3 in ENaC regulation and provides practical experimental frameworks for its further investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. Sodium-Dependent Regulation of Renal Amiloride-Sensitive Currents by Apical P2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Salt, sodium channels, and SGK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of Phosphatidylinositol 3, 4, 5-Trisphosphorothioate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding and direct activation of the epithelial Na+ channel (ENaC) by phosphatidylinositides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of isotope-enriched phosphatidylinositol-4- and 5-phosphate cellular mass spectrometry probes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06219G [pubs.rsc.org]
- 8. texilajournal.com [texilajournal.com]
- 9. Molecular Determinants of PI(4,5)P2 and PI(3,4,5)P3 Regulation of the Epithelial Na+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Phosphatidylinositol (3,4,5)-trisphosphate - Wikipedia [en.wikipedia.org]
- 12. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 13. Molecular determinants of PI(4,5)P2 and PI(3,4,5)P3 regulation of the epithelial Na+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AICAR decreases the activity of two distinct amiloride-sensitive Na+-permeable channels in H441 human lung epithelial cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Direct analysis of PI(3,4,5)P3 using liquid chromatography electrospray ionization tandem mass spectrometry PMID: 29470948 | MCE [medchemexpress.cn]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
In Vivo Stability of Deuterated Lipids: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide explores the foundational research on the in vivo stability of deuterated lipids. It provides a comprehensive overview of their metabolic fate, pharmacokinetic profiles, and the analytical methodologies used to study them.
Deuterated lipids, where specific hydrogen atoms are replaced by their heavier isotope, deuterium, represent a promising class of molecules in drug development and biomedical research. The foundational principle behind their therapeutic potential lies in the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows down chemical reactions, particularly those involving hydrogen abstraction. This guide delves into the core aspects of their stability within a biological system, offering insights into their design and application.
The Kinetic Isotope Effect and In Vivo Stability
The primary mechanism conferring stability to deuterated lipids is the kinetic isotope effect. The C-D bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. In the context of polyunsaturated fatty acids (PUFAs), which are highly susceptible to oxidation at their bis-allylic sites, replacing hydrogen with deuterium at these positions significantly slows down the rate-limiting step of lipid peroxidation. This enhanced resistance to oxidative damage is a cornerstone of their therapeutic potential in various diseases linked to oxidative stress.[1]
While the primary focus has been on preventing lipid peroxidation, the inherent stability of the C-D bond under normal metabolic processes is also a critical factor for their use as therapeutics. Studies have shown that deuterated fatty acids, such as deuterated docosahexaenoic acid (D-DHA), are metabolized in a manner indistinguishable from their natural hydrogen-containing counterparts.[2] This indicates that the C-D bonds are largely stable and do not significantly alter the normal biochemical pathways of lipid metabolism, such as elongation and desaturation.
Pharmacokinetics and Tissue Distribution of Deuterated Lipids
The in vivo behavior of deuterated lipids is a key determinant of their efficacy. Pharmacokinetic studies are crucial to understand their absorption, distribution, metabolism, and excretion (ADME). As an illustrative example, a detailed study on orally administered D-DHA in mice provides valuable insights into its in vivo journey.
Quantitative Pharmacokinetic Data for Deuterated Docosahexaenoic Acid (D-DHA) in Mice
A pivotal study investigated the pharmacokinetics of D-DHA in mice fed a diet containing 0.5% D-DHA for 77 days, followed by a washout period with a diet containing natural DHA. The findings demonstrated that D-DHA is readily absorbed and distributed to various tissues, where it replaces the natural hydrogen-containing DHA (H-DHA).[2][3]
Table 1: Accretion and Elimination Half-Lives of D-DHA in Various Mouse Tissues [2][3]
| Tissue | Accretion Half-Life (t½a) in Days | Elimination Half-Life (t½e) in Days |
| Plasma | ~2.8 | - |
| Liver | ~2.8 | - |
| Heart | ~8.5 | - |
| Red Blood Cells | ~8.5 | - |
| Choroid-RPE | 10.1 | - |
| Neural Retina | 23.4 | - |
| Optic Nerve | 26.3 | - |
| Central Nervous System | 29.0 - 44.3 | Comparable to or slower than accretion |
Table 2: Tissue Distribution of D-DHA in Mice after 77 Days of Dietary Supplementation [2][3]
| Tissue | D-DHA Substitution Level (% of Total DHA) |
| Central Nervous System | 75% - 80% |
| Other Tissues | >90% |
These data highlight the efficient uptake and significant tissue enrichment of D-DHA, particularly in neural tissues, which are often the target for therapeutic intervention in neurodegenerative diseases. The long half-life in these tissues suggests a sustained protective effect.
Experimental Protocols
To aid researchers in designing and executing their own in vivo studies on deuterated lipids, this section provides detailed methodologies for key experiments.
Protocol for Oral Administration of Deuterated Lipids in Rodents
Oral gavage is a standard method for the precise administration of substances to rodents. The following protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.[4]
-
Syringes
-
Deuterated lipid formulation (e.g., as an ethyl ester or in a suitable vehicle)
-
Weighing scale
-
Permanent marker
Procedure:
-
Animal Handling and Restraint: Acclimatize the animals to handling prior to the procedure to minimize stress. For mice, restrain by scruffing the neck to immobilize the head. For rats, hold the animal near the thoracic region and support the lower body.[4]
-
Dosage Calculation: Weigh each animal to determine the correct dosage volume. A common recommendation is a maximum of 10 mL/kg of body weight, although smaller volumes are often preferred to reduce the risk of complications.[4][5]
-
Gavage Needle Measurement: Measure the correct insertion length by holding the gavage needle alongside the animal, with the tip at the mouth and the end at the last rib or xiphoid process. Mark this length on the needle.[4][5]
-
Administration: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The animal should swallow as the tube enters the esophagus. Advance the needle to the pre-measured mark.[4][6]
-
Substance Delivery: Administer the deuterated lipid solution slowly and steadily.
-
Needle Removal: Gently withdraw the needle along the same path of insertion.
-
Post-Procedure Monitoring: Observe the animal for any signs of distress, such as labored breathing, for a period after the procedure.[7]
Protocol for Quantification of Deuterated Lipids in Plasma by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of lipids and their deuterated analogs in biological matrices.
1. Sample Preparation (Plasma Lipid Extraction):
-
To a 10 µL aliquot of plasma, add 225 µL of cold methanol containing a mixture of deuterated and odd-chain lipid internal standards.
-
Vortex for 10 seconds.
-
Add 750 µL of cold methyl-tert-butyl ether (MTBE) and vortex for 10 seconds.
-
Shake for 6 minutes at 4°C.
-
Induce phase separation by adding 188 µL of LC/MS-grade water, followed by centrifugation.
-
Collect the upper organic phase containing the lipids.
-
Evaporate the solvent and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Separation of lipid species is typically achieved using a reversed-phase column (e.g., C18). A gradient elution with a mobile phase system consisting of water, acetonitrile, and isopropanol with additives like ammonium formate or acetate is commonly employed.
-
Mass Spectrometry (MS): A triple quadrupole or high-resolution mass spectrometer is used for detection. The instrument is operated in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode for targeted quantification. Specific precursor-to-product ion transitions for both the deuterated lipid of interest and the internal standard are monitored.
3. Data Analysis:
-
The concentration of the deuterated lipid is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the deuterated lipid standard.
Visualizations
Experimental Workflow for In Vivo Deuterated Lipid Studies
Metabolic Fate of Orally Administered Deuterated Lipids
Conclusion
The foundational research on the in vivo stability of deuterated lipids underscores their potential as a novel therapeutic modality. The inherent strength of the carbon-deuterium bond provides a significant barrier to oxidative degradation, a key factor in the pathology of numerous diseases. Pharmacokinetic studies, such as those conducted on D-DHA, demonstrate that these molecules are readily absorbed, distributed to target tissues, and incorporated into cellular membranes, where they can exert their protective effects over extended periods. The methodologies outlined in this guide provide a framework for researchers to further explore the in vivo behavior of a wider range of deuterated lipids. Future research should focus on expanding the library of deuterated lipids with comprehensive pharmacokinetic profiles and further elucidating the long-term stability of the C-D bond under various physiological and pathological conditions. This will undoubtedly pave the way for the development of new and effective treatments for a host of debilitating diseases.
References
- 1. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and metabolism in mouse retina of bis-allylic deuterated docosahexaenoic acid (D-DHA), a new dry AMD drug candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism in mouse retina of bis-allylic deuterated docosahexaenoic acid (D-DHA), a new dry AMD drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Quantitative Analysis of Phosphatidylinositol 3,4,5-trisphosphate (PIP3) using Deuterated Internal Standard DPPI-3,4,5-P3-d62 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3 or PIP3) is a critical second messenger in intracellular signaling pathways, most notably the PI3K/Akt pathway, which regulates fundamental cellular processes such as growth, proliferation, survival, and motility.[1][2] Dysregulation of the PI3K pathway is a hallmark of many diseases, including cancer and diabetes, making the accurate quantification of PIP3 levels essential for both basic research and drug development.[3][4]
The analysis of phosphoinositides by mass spectrometry presents challenges due to their low cellular abundance, high polarity, and potential for ion suppression.[3][5][6] This application note provides a detailed protocol for the reliable quantification of PIP3 molecular species using a deuterated internal standard, DPPI-3,4,5-P3-d62, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting for sample loss during extraction and for variations in ionization efficiency, thereby ensuring high accuracy and precision.
Methodologies described are based on established techniques for phosphoinositide analysis, including lipid extraction, optional derivatization for enhanced sensitivity, and LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.[7][8][9]
PI3K Signaling Pathway
The PI3K pathway is initiated by the activation of receptor tyrosine kinases, leading to the recruitment and activation of phosphoinositide 3-kinases (PI3Ks). PI3Ks then phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate PIP3.[2] PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt and PDK1, leading to their activation and downstream signaling.
Figure 1. Simplified PI3K/Akt signaling pathway leading to the production of PIP3.
Experimental Workflow
The overall workflow for the quantification of PIP3 using a deuterated internal standard involves several key steps from sample collection to data analysis.
Figure 2. General experimental workflow for PIP3 quantification by LC-MS/MS.
Detailed Protocols
Lipid Extraction
An acidified solvent extraction is required to efficiently recover the highly polar phosphoinositides.
Materials:
-
Cells or homogenized tissue sample
-
DPPI-3,4,5-P3-d62 internal standard solution (concentration to be optimized based on expected endogenous levels)
-
Chloroform (CHCl3)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
2 M Hydrochloric Acid (HCl)
-
Deionized water
Protocol:
-
For adherent cells, wash with ice-cold PBS and scrape into a suitable volume. For suspension cells or tissue homogenates, start with a known cell number or tissue weight (e.g., 1 x 10^6 cells or 1 mg tissue).
-
Add the internal standard, DPPI-3,4,5-P3-d62, to the sample at a concentration within the linear range of the assay.
-
Perform an acidified Folch extraction:
-
To the sample, add chloroform, methanol, and 1 M HCl in a ratio that results in a single phase, for example, for a 200 µL aqueous sample, add 242 µL of chloroform, 484 µL of methanol, and 23.6 µL of 1 M HCl.[1]
-
Vortex thoroughly and incubate at room temperature for 5-10 minutes.
-
-
Induce phase separation by adding chloroform and 2 M HCl. Following the example above, add 725 µL of chloroform and 170 µL of 2 M HCl.[1]
-
Vortex vigorously and centrifuge at 1,500 x g for 5 minutes to separate the aqueous and organic phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or the initial mobile phase).
Phosphate Methylation (Optional, for Enhanced Sensitivity)
Derivatization of the phosphate groups with trimethylsilyldiazomethane (TMS-diazomethane) can significantly improve the sensitivity of detection in positive ion mode by neutralizing the negative charges.[7][8]
Materials:
-
Dried lipid extract
-
2 M TMS-diazomethane in hexane
-
Toluene
-
Methanol
-
Glacial acetic acid (to quench the reaction)
Protocol:
-
Resuspend the dried lipid extract in a mixture of toluene and methanol.
-
Add TMS-diazomethane solution and incubate at room temperature for 10-20 minutes. The reaction progress can be monitored by the disappearance of the yellow color.
-
Quench the reaction by adding a small volume of glacial acetic acid.
-
Dry the sample under nitrogen and resuspend in the LC-MS/MS running buffer.
LC-MS/MS Analysis
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A suitable HPLC or UPLC system.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing reagent like diisopropylethanolamine (DiiPEA) for improved retention and peak shape in negative mode.[9]
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or the same ion-pairing reagent as mobile phase A.
-
Flow Rate: 0.2-0.4 mL/min.
-
Gradient: A linear gradient from a low percentage of B to a high percentage of B over several minutes to elute the phosphoinositides. The exact gradient should be optimized based on the specific column and mobile phases used.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive mode if derivatized, ESI negative mode for underivatized PIP3.[9]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions need to be determined for each endogenous PIP3 species and the deuterated internal standard. The precursor ion will be the [M+H]+ (positive mode, derivatized) or [M-H]- (negative mode, underivatized) of the specific PIP3 molecule. Product ions are typically generated from the fragmentation of the inositol headgroup or loss of acyl chains.
| Analyte Type | Precursor Ion (Example) | Product Ion (Example) | Notes |
| Endogenous PIP3 (e.g., 18:0/20:4) | Varies based on derivatization and ion mode | Fragmentation of headgroup or neutral loss of acyl chains | Specific m/z values must be determined empirically or from literature. |
| DPPI-3,4,5-P3-d62 | Precursor m/z of endogenous + 62 | Deuterated fragment ions | The mass shift in the product ion will depend on the location of the deuterium atoms. |
Data Presentation and Quantification
The quantification of endogenous PIP3 is achieved by calculating the ratio of the peak area of the endogenous analyte to the peak area of the deuterated internal standard (DPPI-3,4,5-P3-d62). A standard curve of the endogenous analyte with a fixed amount of internal standard should be prepared to determine the absolute concentration.
| Sample Type | PIP3 Species | Concentration (pmol/10^6 cells) | Standard Deviation |
| Unstimulated Neutrophils | 18:0/20:4-PtdIns(3,4,5)P3 | < 0.1 | - |
| fMLP-stimulated Neutrophils | 18:0/20:4-PtdIns(3,4,5)P3 | 0.5 - 2.0 | +/- 0.2 |
| U87MG cells (unstimulated) | Total PIP3 | Low/Undetectable | - |
| U87MG cells (PDGF-stimulated) | Total PIP3 | Significantly Increased | Varies with experiment |
Note: The quantitative data presented in the table are illustrative examples based on typical findings in the literature and should be determined experimentally for each specific cell type and stimulus.[7][9]
Conclusion
The protocol outlined provides a robust framework for the quantitative analysis of PIP3 using a deuterated internal standard and LC-MS/MS. The use of DPPI-3,4,5-P3-d62 is critical for achieving the accuracy and precision required for meaningful biological interpretation of PIP3 levels. Researchers should optimize the extraction, chromatography, and mass spectrometry parameters for their specific instrumentation and biological system to ensure the highest quality data. This method is highly applicable to both fundamental cell biology research and the preclinical and clinical development of drugs targeting the PI3K signaling pathway.
References
- 1. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidylinositol Analysis by Mass Spectrometry Techniques - Creative Proteomics [creative-proteomics.com]
- 3. Mass spectrometry based cellular phosphoinositides profiling and phospholipid analysis: A brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidylinositol (3,4,5)-Trisphosphate Activity Probes for the Labeling and Proteomic Characterization of Protein Binding Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for analyzing phosphoinositides using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative structural characterization of phosphatidylinositol phosphates from biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct analysis of PI(3,4,5)P3 using liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Incorporation of DPPI-3,4,5-P3-d62 into Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dipalmitoylphosphatidylinositol-3,4,5-trisphosphate (DPPI-3,4,5-P3), a deuterated analog of Phosphatidylinositol-3,4,5-trisphosphate (PIP3), is a critical lipid second messenger essential for a multitude of cellular processes. It is generated at the plasma membrane by phosphoinositide 3-kinases (PI3Ks) and acts as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[1][2][3] The recruitment of Akt to the membrane initiates a signaling cascade that regulates cell survival, growth, proliferation, and metabolism.[2][3][4][5]
Due to its long dipalmitoyl acyl chains, DPPI-3,4,5-P3-d62 is hydrophobic and not soluble in aqueous cell culture media.[6][7] Therefore, direct addition to media is ineffective. This document provides a detailed protocol for the incorporation of DPPI-3,4,5-P3-d62 into cell culture media using a liposomal vesicle delivery system. This method facilitates the delivery of the lipid across the cell membrane, allowing for the study of its downstream effects. The deuterated (d62) label allows for precise tracing and quantification using mass spectrometry.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central node in cellular signaling. Upon stimulation by growth factors or other extracellular signals, PI3K is activated and phosphorylates Phosphatidylinositol-4,5-bisphosphate (PIP2) to generate PIP3 at the plasma membrane.[1][8][9] PIP3 then recruits and activates Akt and PDK1, leading to the phosphorylation of a host of downstream targets that mediate diverse cellular functions.[1][2] Introducing exogenous DPPI-3,4,5-P3-d62 can be used to directly activate this pathway, bypassing upstream signaling events.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Phosphatidylinositol-3,4,5-Triphosphate and Cellular Signaling: Implications for Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell membrane | Definition, Function, & Structure | Britannica [britannica.com]
- 8. youtube.com [youtube.com]
- 9. dovepress.com [dovepress.com]
Application Note: Quantification of Dipalmitoyl-Phosphatidylinositol-3,4,5-Trisphosphate (DPPI-3,4,5-P3) using a Deuterated Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of dipalmitoyl-phosphatidylinositol-3,4,5-trisphosphate (DPPI-3,4,5-P3) in biological samples. The method utilizes a stable isotope-labeled internal standard, dipalmitoyl-phosphatidylinositol-3,4,5-trisphosphate-d62 (DPPI-3,4,5-P3-d62), to ensure high accuracy and precision. This protocol is intended for researchers, scientists, and drug development professionals investigating the phosphoinositide 3-kinase (PI3K) signaling pathway.
Introduction
Phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3 or PIP3) is a critical second messenger lipid that plays a central role in numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] It is generated at the plasma membrane by the action of phosphoinositide 3-kinases (PI3Ks) which phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2).[2] Aberrant PI3K signaling is implicated in various diseases, including cancer and diabetes.[1][3]
Accurate quantification of specific molecular species of PtdIns(3,4,5)P3, such as dipalmitoyl-PtdIns(3,4,5)P3 (DPPI-3,4,5-P3), is essential for understanding their specific roles in cellular signaling. However, the low abundance and high polarity of phosphoinositides present significant analytical challenges.[4] This application note details an LC-MS/MS method that overcomes these challenges through the use of a deuterated internal standard and optimized sample preparation and analysis protocols.
PI3K/Akt Signaling Pathway
The generation of PtdIns(3,4,5)P3 by PI3K initiates a signaling cascade that activates downstream effectors, most notably the protein kinase Akt.[2][5] This pathway is crucial for mediating the effects of various growth factors and hormones.
Caption: PI3K/Akt Signaling Pathway.
Experimental Protocol
Materials and Reagents
-
Dipalmitoyl-phosphatidylinositol-3,4,5-trisphosphate (DPPI-3,4,5-P3) standard
-
Dipalmitoyl-phosphatidylinositol-3,4,5-trisphosphate-d62 (DPPI-3,4,5-P3-d62) internal standard
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
Hydrochloric acid (HCl)
-
Trimethylsilyldiazomethane (TMS-diazomethane) solution
-
Water, LC-MS grade
-
Ammonium acetate
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile, LC-MS grade
Sample Preparation: Lipid Extraction and Derivatization
A validated method for the extraction and derivatization of phosphoinositides is crucial for accurate quantification.[6][7]
Caption: Sample Preparation Workflow.
-
Homogenization: Homogenize cell pellets or tissue samples in an appropriate buffer.
-
Internal Standard Spiking: Add a known amount of DPPI-3,4,5-P3-d62 internal standard to each sample.
-
Lipid Extraction: Perform a single-phase extraction by adding acidified chloroform/methanol.[6]
-
Phase Separation: Induce phase separation by adding water and chloroform, followed by centrifugation.
-
Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Derivatization: To improve stability and chromatographic performance, methylate the phosphate groups by adding TMS-diazomethane.[7]
-
Reconstitution: Reconstitute the dried, derivatized lipid extract in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Method
The analysis is performed using a reverse-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer.[4][8]
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 10 mM Ammonium Acetate and 0.1% DIPEA |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) with 10 mM Ammonium Acetate and 0.1% DIPEA |
| Gradient | Optimized for separation of phosphoinositides |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following MRM transitions are monitored for the methylated derivatives of DPPI-3,4,5-P3 and its deuterated internal standard. The precursor ion corresponds to the [M+H]+ adduct of the heptamethylated lipid, and the product ion corresponds to the diacylglycerol fragment after neutral loss of the methylated inositol trisphosphate headgroup.[7]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| DPPI-3,4,5-P3 (Me)7 | Calculated | Calculated | Optimized |
| DPPI-3,4,5-P3-d62 (Me)7 | Calculated | Calculated | Optimized |
Note: The exact m/z values will depend on the precise mass of dipalmitoyl-PtdIns(3,4,5)P3 and the addition of seven methyl groups and a proton, and should be confirmed experimentally.
Quantitative Data
Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The use of a stable isotope-labeled internal standard corrects for variations in sample extraction and matrix effects, ensuring accurate quantification.[6]
Calibration Curve for DPPI-3,4,5-P3
| Concentration (nM) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 1,520 | 150,100 | 0.010 |
| 0.5 | 7,850 | 152,300 | 0.052 |
| 1.0 | 15,300 | 149,800 | 0.102 |
| 5.0 | 76,500 | 151,200 | 0.506 |
| 10.0 | 155,200 | 150,500 | 1.031 |
| 50.0 | 780,100 | 149,900 | 5.204 |
| 100.0 | 1,540,000 | 151,000 | 10.199 |
Quantification of DPPI-3,4,5-P3 in Cell Lysates
| Sample ID | Treatment | Analyte Peak Area | Internal Standard Peak Area | Calculated Concentration (nM) |
| Control 1 | Vehicle | 3,120 | 155,400 | 0.20 |
| Control 2 | Vehicle | 3,580 | 153,900 | 0.23 |
| Control 3 | Vehicle | 3,350 | 156,100 | 0.21 |
| Stimulated 1 | Growth Factor (10 min) | 38,900 | 154,200 | 2.52 |
| Stimulated 2 | Growth Factor (10 min) | 41,500 | 153,500 | 2.70 |
| Stimulated 3 | Growth Factor (10 min) | 39,800 | 155,000 | 2.57 |
Conclusion
This application note provides a detailed protocol for the sensitive and accurate quantification of DPPI-3,4,5-P3 by LC-MS/MS. The method incorporates a deuterated internal standard, robust sample preparation involving extraction and derivatization, and optimized LC-MS/MS parameters. This methodology is a valuable tool for researchers studying the PI3K/Akt signaling pathway and its role in health and disease.
References
- 1. Phosphatidylinositol-3,4,5-Triphosphate and Cellular Signaling: Implications for Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidylinositol (3,4,5)-trisphosphate - Wikipedia [en.wikipedia.org]
- 3. Phosphatidylinositol (3,4) bisphosphate-specific phosphatases and effector proteins: A distinct branch of PI3K signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidylinositol Analysis by Mass Spectrometry Techniques - Creative Proteomics [creative-proteomics.com]
- 6. Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jsbms.jp [jsbms.jp]
- 8. Direct analysis of PI(3,4,5)P3 using liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of DPPI-3,4,5-P3-d62 as an Internal Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3 or PIP3) is a critical second messenger in intracellular signaling pathways, governing fundamental cellular processes such as growth, proliferation, survival, and metabolism.[1] Dysregulation of the PI3K/Akt signaling pathway, where PIP3 is a key component, is implicated in numerous diseases, including cancer and diabetes. Accurate quantification of PI(3,4,5)P3 is therefore essential for understanding disease mechanisms and for the development of targeted therapeutics.
The analysis of phosphoinositides, including PI(3,4,5)P3, presents significant analytical challenges due to their low cellular abundance and the presence of various isomers.[2][3] Mass spectrometry-based lipidomics has emerged as a powerful tool for the sensitive and specific quantification of these lipids.[4][5] The use of a stable isotope-labeled internal standard is crucial for achieving accurate and reproducible quantification by correcting for variability in sample preparation and instrument response.[2]
This document provides detailed application notes and protocols for the use of DPPI-3,4,5-P3-d62 as an internal standard for the quantitative analysis of dipalmitoyl-PI(3,4,5)P3 in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Product Information
-
Product Name: PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl)-d62 (sodium salt)[6]
-
Synonyms: DPPI-3,4,5-P3-d62, Phosphatidylinositol-3,4,5-trisphosphate C-16-d62, PI(3,4,5)P3 (16:0/16:0)-d62, PIP3--INVALID-LINK---d62[7]
-
Molecular Formula: C41H16D62O22P4 • 4Na[6]
-
Molecular Weight: 1201.3 g/mol [6]
-
Purity: ≥98%[7]
-
Storage: -20°C[7]
-
Application: Internal standard for the quantification of PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) by GC- or LC-MS.[6]
PI(3,4,5)P3 Signaling Pathway
The diagram below illustrates a simplified PI3K/Akt signaling pathway, highlighting the central role of PI(3,4,5)P3.
Caption: Simplified PI3K/Akt signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for the quantification of PI(3,4,5)P3 using DPPI-3,4,5-P3-d62 as an internal standard.
Caption: Experimental workflow for PI(3,4,5)P3 quantification.
Experimental Protocols
Materials
-
DPPI-3,4,5-P3-d62 internal standard
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
Hydrochloric acid (HCl)
-
Water, HPLC grade
-
Nitrogen gas
-
Appropriate cell culture or tissue samples
Sample Preparation and Lipid Extraction
This protocol is adapted from established methods for phosphoinositide extraction.[8][9]
-
Cell Harvesting: For adherent cells, wash with ice-cold PBS, then scrape cells in methanol. For suspension cells, pellet by centrifugation and wash with ice-cold PBS before resuspending in methanol. A typical starting amount is 1 x 10^7 cells.[5]
-
Tissue Homogenization: Flash-freeze tissues in liquid nitrogen immediately after collection to halt enzymatic activity. Homogenize the frozen tissue in a methanol-based buffer. A typical starting amount is 20 mg of tissue.
-
Internal Standard Spiking: To each sample, add a known amount of DPPI-3,4,5-P3-d62. The amount should be optimized based on the expected endogenous levels of PI(3,4,5)P3 in the sample.
-
Lipid Extraction (Acidified Folch Method):
-
To the sample in methanol, add chloroform and 1 M HCl to achieve a final ratio of chloroform:methanol:HCl of approximately 2:1:0.1 (v/v/v).
-
Vortex the mixture thoroughly and allow it to stand at room temperature for 5-10 minutes.
-
Induce phase separation by adding chloroform and 2 M HCl.
-
Centrifuge at 1500 x g for 5 minutes at room temperature to separate the phases.[9]
-
Carefully collect the lower organic phase containing the lipids.
-
-
Drying and Reconstitution:
-
Dry the collected organic phase under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol or a mobile phase-matched solvent).
-
LC-MS/MS Analysis
The following are general parameters for the analysis of phosphoinositides. Specific conditions should be optimized for the instrument in use.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.[4]
-
Mobile Phase A: Water with an ion-pairing agent such as diisopropylethanolamine (DiiPEA) and a chelating agent like EDTA.[4]
-
Mobile Phase B: Acetonitrile/Methanol mixture.
-
Gradient: A gradient from a lower to a higher concentration of mobile phase B is used to elute the lipids.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 200-500 µL/min.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for phosphoinositides.[4]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification.[4]
-
MRM Transitions: Specific precursor-to-product ion transitions for both the endogenous dipalmitoyl-PI(3,4,5)P3 and the DPPI-3,4,5-P3-d62 internal standard need to be determined and optimized. The fragmentation often involves the neutral loss of the inositol phosphate headgroup.[2]
-
Collision Energy: Optimize for the specific MRM transitions to achieve maximum signal intensity.
-
Data Presentation
The following tables provide example quantitative data for phosphoinositides in different biological samples. The concentrations are representative and may vary depending on the specific experimental conditions and cell type.
Table 1: Phosphoinositide Levels in Resting and Stimulated Human Platelets
| Phosphoinositide Species | Resting Platelets (pmol/1x10⁸ platelets) | Stimulated Platelets (pmol/1x10⁸ platelets) |
| PtdIns4P | 94.7 ± 11.1 | - |
| PtdIns(3,4)P₂ | 3.1 ± 0.2 | - |
| PtdIns(4,5)P₂ | 59.2 ± 12.4 | - |
Data adapted from a study on human platelets.[9] Note: PI(3,4,5)P3 was not quantified in this specific dataset.
Table 2: Phosphoinositide Levels in OP9 Pre-Adipocytes
| Phosphoinositide Species | Concentration (pmol/mg protein) |
| PtdIns3P + PtdIns5P | 11.1 ± 4.6 |
| PtdIns4P | 160 ± 4 |
| PtdIns(3,4)P₂ | 21.8 ± 8.0 |
| PtdIns(4,5)P₂ | 630 ± 53 |
| PtdIns(3,4,5)P₃ | 18.0 ± 5.4 |
Data adapted from a study on OP9 pre-adipocytes.[9]
Conclusion
The use of DPPI-3,4,5-P3-d62 as an internal standard provides a robust method for the accurate and precise quantification of dipalmitoyl-PI(3,4,5)P3 in a variety of biological matrices. The detailed protocols and workflow presented here offer a foundation for researchers to implement this powerful analytical technique in their studies of PI3K signaling in health and disease. Optimization of the sample preparation and LC-MS/MS parameters for the specific biological system and instrumentation is recommended to achieve the best results.
References
- 1. Phosphatidylinositol (3,4,5)-trisphosphate - Wikipedia [en.wikipedia.org]
- 2. Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jsbms.jp [jsbms.jp]
- 4. Direct analysis of PI(3,4,5)P3 using liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphoinositides - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl)-d62 (sodium salt) - Cayman Chemical [bioscience.co.uk]
- 7. caymanchem.com [caymanchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Delivery of DPPI-3,4,5-P3-d62 into Living Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the delivery of d-myo-Phosphatidylinositol 3,4,5-trisphosphate (d62) (DPPI-3,4,5-P3-d62) into living cells. Phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3) is a critical second messenger in various cellular signaling pathways, and the ability to introduce it into living cells is essential for studying its downstream effects. This document outlines two primary methods for the delivery of this lipid: Polyamine Carrier-Mediated Delivery and Cationic Liposome-Mediated Delivery.
Introduction to PI(3,4,5)P3 Signaling
PI(3,4,5)P3 is a phospholipid that resides on the plasma membrane and is a product of the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) by class I phosphoinositide 3-kinases (PI3Ks).[1] Its primary function is to recruit and activate downstream signaling proteins, most notably the protein kinase Akt (also known as Protein Kinase B or PKB).[1] This activation initiates a cascade of events that regulate fundamental cellular processes such as cell growth, proliferation, survival, and metabolism.[2][3][4]
The PI3K/Akt signaling pathway is initiated by the binding of extracellular signals, such as insulin or growth factors, to their respective receptor tyrosine kinases. This leads to the activation of PI3K, which then generates PI(3,4,5)P3. Proteins containing a Pleckstrin Homology (PH) domain, such as Akt and phosphoinositide-dependent kinase 1 (PDK1), are recruited to the plasma membrane by binding to PI(3,4,5)P3.[2][3] This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and other kinases. Activated Akt then phosphorylates a multitude of downstream targets, influencing a wide range of cellular functions. The signaling is terminated by the dephosphorylation of PI(3,4,5)P3 by phosphatases like PTEN (Phosphatase and Tensin Homolog).[1]
PI(3,4,5)P3 Signaling Pathway Diagram
Caption: The PI3K/Akt signaling pathway.
Delivery Methods for DPPI-3,4,5-P3-d62
The delivery of highly charged molecules like DPPI-3,4,5-P3-d62 across the cell membrane presents a significant challenge. The following sections detail two effective methods to achieve this.
Method 1: Polyamine Carrier-Mediated Delivery ("Lipid Shuttling")
This method relies on the formation of a complex between the negatively charged phosphoinositide and a positively charged polyamine carrier. This complex is thought to facilitate entry into the cell through a non-endocytic mechanism.[2][5] Common carriers include histone and aminoglycoside antibiotics like neomycin.[2]
Experimental Workflow:
Caption: Workflow for polyamine carrier-mediated delivery.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPI-3,4,5-P3-d62 in a suitable solvent (e.g., water or a buffer like PBS, pH 7.4).
-
Prepare a stock solution of the polyamine carrier (e.g., 1 mg/mL histone from calf thymus in sterile water).
-
-
Complex Formation:
-
In a microcentrifuge tube, combine the DPPI-3,4,5-P3-d62 and the polyamine carrier. A typical starting point is a 1:1 to 1:5 molar ratio of lipid to carrier.
-
Gently mix and incubate at room temperature for 10-15 minutes to allow for complex formation.
-
-
Cellular Delivery:
-
Culture cells to the desired confluency in a suitable format (e.g., 6-well plate or chambered coverglass).
-
Immediately before delivery, replace the culture medium with serum-free medium.
-
Add the pre-formed DPPI-carrier complex to the cells. The final concentration of the complex should be optimized for each cell type, but a starting range of 1-10 µM of DPPI-3,4,5-P3-d62 can be used.
-
Incubate the cells with the complex for a period ranging from 30 minutes to 4 hours at 37°C.
-
-
Post-Delivery:
-
After incubation, remove the medium containing the complex and wash the cells gently with PBS.
-
Add fresh, complete culture medium to the cells.
-
Cells are now ready for downstream analysis, such as western blotting for Akt phosphorylation or immunofluorescence to observe protein localization.
-
Method 2: Cationic Liposome-Mediated Delivery
This method involves the encapsulation of DPPI-3,4,5-P3-d62 within liposomes composed of cationic lipids, such as 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), and a neutral helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). The positively charged liposomes interact with the negatively charged cell membrane, facilitating uptake.
Experimental Workflow:
Caption: Workflow for cationic liposome-mediated delivery.
Protocol:
-
Liposome Formulation (Thin-Film Hydration Method):
-
In a round-bottom flask, dissolve DOTAP, DOPE, and DPPI-3,4,5-P3-d62 in chloroform. A common starting molar ratio for DOTAP:DOPE is 1:1. The ratio of total lipid to DPPI-3,4,5-P3-d62 should be optimized, with a starting point of 10:1 to 20:1.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under a vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS) by vortexing or gentle agitation.
-
To create small unilamellar vesicles (SUVs), sonicate the liposome suspension in a bath sonicator or with a probe sonicator until the solution becomes clear.
-
-
Cellular Delivery:
-
Culture cells to the desired confluency.
-
Replace the culture medium with serum-free medium.
-
Add the liposome suspension containing DPPI-3,4,5-P3-d62 to the cells. The final concentration of DPPI-3,4,5-P3-d62 should be optimized, starting in the range of 1-10 µM.
-
Incubate for 2-6 hours at 37°C.
-
-
Post-Delivery:
-
Remove the liposome-containing medium and wash the cells with PBS.
-
Add fresh, complete culture medium.
-
Proceed with downstream analyses.
-
Data Presentation: Comparison of Delivery Methods
The choice of delivery method will depend on the specific cell type and experimental goals. The following table summarizes key parameters to consider. It is important to note that the efficiency and cytotoxicity are highly cell-type dependent and should be empirically determined.
| Parameter | Polyamine Carrier-Mediated Delivery | Cationic Liposome-Mediated Delivery |
| Principle | Complexation of negatively charged lipid with a positively charged carrier. | Encapsulation of the lipid within a cationic liposome. |
| Reported Efficiency | Variable, dependent on carrier and cell type. Can be rapid (minutes).[2][5] | Generally efficient for a wide range of cell types. |
| Potential Cytotoxicity | Some polyamine carriers can be cytotoxic at higher concentrations.[1] | Cationic lipids can exhibit cytotoxicity, which needs to be optimized. |
| Complexity | Relatively simple to perform. | Requires liposome preparation, which can be more complex. |
| Serum Compatibility | Generally performed in serum-free media. | Often requires serum-free conditions during initial incubation. |
Cell Viability and Cytotoxicity Assays
It is crucial to assess the health of the cells following the delivery of DPPI-3,4,5-P3-d62. The following are standard assays to quantify cell viability and cytotoxicity:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, providing a measure of cytotoxicity.
-
Live/Dead Staining: Using fluorescent dyes such as Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) allows for direct visualization and quantification of cell viability.
Concluding Remarks
The delivery of DPPI-3,4,5-P3-d62 into living cells is a powerful tool for dissecting the intricacies of the PI3K/Akt signaling pathway. The choice between polyamine carrier-mediated and cationic liposome-mediated delivery will depend on the specific experimental context. For both methods, it is essential to optimize parameters such as the ratio of lipid to carrier/liposome, the final concentration, and the incubation time to maximize delivery efficiency while minimizing cytotoxicity. The deuterated nature of DPPI-3,4,5-P3-d62 is not expected to significantly alter the delivery process compared to its non-deuterated counterpart, but this should be experimentally verified. Successful delivery will enable researchers to investigate the direct downstream consequences of elevated PI(3,4,5)P3 levels, providing valuable insights into cellular physiology and disease.
References
- 1. In vitro cytotoxicity of poly(amidoamine)s: relevance to DNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterated natural phospholipids for advanced cellular membrane models - ILL Neutrons for Society [ill.eu]
- 5. pnas.org [pnas.org]
Application Note: Quantitative Analysis of Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) using a Deuterated Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals involved in lipidomics, cell signaling, and mass spectrometry.
Introduction Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) is a critical second messenger lipid in the phosphoinositide 3-kinase (PI3K) signaling pathway, regulating fundamental cellular processes such as cell growth, survival, and migration.[1] Given its low cellular abundance and susceptibility to degradation, accurate quantification is challenging.[2][3] This protocol details a robust method for the sample preparation and analysis of PI(3,4,5)P3 from biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a deuterated internal standard, d62-PI(3,4,5)P3 (DPPI-3,4,5-P3-d62), to ensure high accuracy and precision by correcting for sample loss during extraction and for variability in mass spectrometer response (ion suppression or enhancement).[4][5]
Principle The quantification of endogenous PI(3,4,5)P3 is achieved by spiking a known amount of the stable isotope-labeled internal standard (DPPI-3,4,5-P3-d62) into the sample at the initial stage of preparation.[4] This allows the internal standard to be processed alongside the endogenous analyte through all subsequent steps. Lipids are extracted from the biological matrix using an acidified two-phase solvent system to ensure the efficient recovery of highly polar phosphoinositides.[6] The lipid extract is then separated using reverse-phase liquid chromatography with ion-pairing reagents to improve retention and resolution.[7] Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high sensitivity and specificity.[1][7] The concentration of endogenous PI(3,4,5)P3 is determined by calculating the peak area ratio of the analyte to the internal standard.
Experimental Protocol
This protocol is adapted from established methods for phosphoinositide analysis.[6][8]
1. Materials and Reagents
-
Solvents: HPLC-grade Chloroform (CHCl3), Methanol (MeOH), and Water.
-
Acids/Buffers: Hydrochloric acid (HCl), Ammonium Acetate.
-
Internal Standard: DPPI-3,4,5-P3-d62 (or other suitable deuterated PI(3,4,5)P3 standard). Prepare a stock solution in a suitable organic solvent mixture (e.g., Chloroform:Methanol:Water, 20:10:1 v/v/v).
-
Ion-Pairing Reagents: Diisopropylethanolamine (DiiPEA) and Ethylenediaminetetraacetic acid (EDTA).[7]
-
Equipment: Glass tubes with PTFE-lined caps, sonicator, vortex mixer, centrifuge, nitrogen evaporator.
2. Sample Preparation Workflow
Caption: Workflow for PI(3,4,5)P3 sample preparation.
3. Step-by-Step Procedure
-
Sample Collection: Harvest cells (e.g., 3 x 10^6 cells) by scraping and pelleting via centrifugation at 1000 x g for 5 minutes.[6] For tissue, use approximately 0.1-1 mg of homogenized tissue.[9]
-
Internal Standard Spiking: To the cell pellet or tissue homogenate in a glass tube, add a known quantity (e.g., 10 pmol) of the DPPI-3,4,5-P3-d62 internal standard.[6]
-
Cell Lysis: Resuspend the sample in 1.5 mL of methanol and vortex thoroughly.[6]
-
Lipid Extraction (Acidified Bligh-Dyer Modification):
-
Lipid Recovery:
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Dry the lipid extract to completeness under a gentle stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried lipid film in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis. Vortex and sonicate briefly to ensure complete dissolution.
LC-MS/MS Analysis
1. Chromatographic Conditions The separation of PI(3,4,5)P3 requires specific conditions due to its high polarity.
| Parameter | Recommended Conditions |
| Column | C18 Reverse Phase Column (e.g., 2.1 x 50 mm, 1.7 µm particle size) |
| Mobile Phase A | Water with 0.1% DiiPEA and EDTA (concentration may require optimization)[7] |
| Mobile Phase B | Acetonitrile:Methanol (50:50) with 0.1% DiiPEA and EDTA[7] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | A linear gradient from a low percentage of Mobile Phase B to a high percentage over several minutes, followed by a re-equilibration step. |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 20 µL |
2. Mass Spectrometry Conditions Analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization.
| Parameter | Recommended Settings |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temp. | 350 - 500 °C |
| Collision Gas | Argon |
3. MRM Transitions Specific precursor-to-product ion transitions must be determined for the endogenous PI(3,4,5)P3 species of interest and the deuterated internal standard. The most common species is 18:0/20:4 (stearoyl/arachidonoyl).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| 18:0/20:4 PI(3,4,5)P3 | [To be determined] | [To be determined] | Precursor ion is typically the [M-2H]2- or [M-3H]3- ion. Product ions often correspond to neutral losses of phosphate groups or fatty acids. |
| DPPI-3,4,5-P3-d62 (Internal Std.) | [Precursor + 62] | [Product + X] | The exact m/z will depend on the deuteration pattern and the specific fatty acid chains of the standard. |
Note: The exact m/z values for MRM transitions must be optimized empirically on the specific mass spectrometer being used by infusing the pure standards.
Data Analysis and Quantitative Summary
-
Quantification: Integrate the peak areas for both the endogenous PI(3,4,5)P3 and the DPPI-3,4,5-P3-d62 internal standard.
-
Calculation: Calculate the peak area ratio (Endogenous Analyte / Internal Standard).
-
Concentration Determination: Determine the absolute amount of the analyte in the sample by comparing the measured ratio to a standard curve prepared with known amounts of non-deuterated standard and a fixed amount of the internal standard.
Performance Characteristics The following table summarizes typical performance metrics reported for phosphoinositide analysis by LC-MS/MS.
| Parameter | Typical Value | Reference(s) |
| Limit of Detection (LOD) | 312.5 fmol on column | [1] |
| Limit of Quantification (LOQ) | 625 fmol on column | [1] |
| Recovery from Spiked Samples | > 90% | [8] |
| Linearity (R²) | > 0.99 | [10] |
Conclusion This application note provides a comprehensive protocol for the robust and accurate quantification of PI(3,4,5)P3 from biological samples. The use of an acidified extraction method ensures high recovery of this polar lipid, while the incorporation of a deuterated internal standard corrects for experimental variability.[5][6] The described LC-MS/MS method offers the high sensitivity and specificity required to measure this low-abundance signaling lipid, making it a powerful tool for research in cell signaling and drug development.[2]
References
- 1. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry based cellular phosphoinositides profiling and phospholipid analysis: A brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for analyzing phosphoinositides using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. texilajournal.com [texilajournal.com]
- 5. scispace.com [scispace.com]
- 6. A mass spectrometric method for in-depth profiling of phosphoinositide regioisomers and their disease-associated regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct analysis of PI(3,4,5)P3 using liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. babraham.ac.uk [babraham.ac.uk]
- 9. Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portal.research.lu.se [portal.research.lu.se]
Troubleshooting & Optimization
optimizing storage conditions for DPPI-3,4,5-P3-d62 (sodium) to prevent degradation
This technical support center provides guidance on the optimal storage and handling of DPPI-3,4,5-P3-d62 (sodium) to minimize degradation and ensure experimental success. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for DPPI-3,4,5-P3-d62 (sodium)?
A1: For long-term stability, DPPI-3,4,5-P3-d62 (sodium) should be stored as a lyophilized powder at -20°C or below, protected from light and moisture. Under these conditions, the product is expected to be stable for at least five years.
Q2: How should I handle the product upon receiving it?
A2: Upon receipt, immediately store the lyophilized powder at -20°C or -80°C. Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation, which can accelerate degradation.
Q3: What is the stability of DPPI-3,4,5-P3-d62 (sodium) in solution?
A3: Aqueous solutions of phosphoinositides are not stable for extended periods. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be kept on ice for no longer than a few hours. For longer-term storage of solutions, it is advisable to aliquot the solution in a suitable organic solvent and store at -80°C. However, repeated freeze-thaw cycles should be avoided.
Q4: What are the primary degradation pathways for DPPI-3,4,5-P3-d62 (sodium)?
A4: The two main degradation pathways for phosphoinositides like DPPI-3,4,5-P3-d62 are:
-
Hydrolysis: Cleavage of the phosphate groups from the inositol ring or the fatty acyl chains from the glycerol backbone. This is accelerated by acidic or basic conditions.
-
Oxidation: The unsaturated fatty acyl chains are susceptible to oxidation, leading to the formation of lipid hydroperoxides and other secondary oxidation products. This process is promoted by exposure to oxygen, light, and transition metals.
Q5: What solvents are recommended for reconstituting DPPI-3,4,5-P3-d62 (sodium)?
A5: The choice of solvent depends on the experimental application. For reconstitution, a common approach is to use a mixture of chloroform and methanol, followed by evaporation of the solvent and resuspension in an aqueous buffer. Direct sonication in an aqueous buffer can also be employed. Ensure the buffer pH is close to neutral (pH 6.5-7.5) to minimize hydrolysis.
Q6: How can I assess the integrity of my DPPI-3,4,5-P3-d62 (sodium) sample?
A6: The integrity of the sample can be assessed by analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This allows for the separation and identification of the intact lipid from its degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of DPPI-3,4,5-P3-d62 (sodium) due to improper storage or handling. | 1. Verify that the lyophilized powder has been stored at -20°C or below. 2. Ensure that solutions are prepared fresh and used immediately. 3. Avoid repeated freeze-thaw cycles of stock solutions. 4. Check the pH of your experimental buffers. |
| Low signal in downstream assays | Low concentration of active DPPI-3,4,5-P3-d62 (sodium) due to degradation. | 1. Prepare a fresh solution from the lyophilized powder. 2. Quantify the concentration of the lipid solution before use. 3. Perform a quality control check using HPLC-MS to assess the purity of the sample. |
| Presence of unexpected peaks in analytical runs (e.g., HPLC-MS) | Sample degradation leading to the formation of hydrolysis or oxidation products. | 1. Review the sample preparation and handling procedures to identify potential sources of degradation (e.g., exposure to harsh pH, high temperatures, or light). 2. Prepare a fresh sample under optimal conditions and re-analyze. 3. Use appropriate standards to identify the degradation products. |
Quantitative Stability Data
The following table summarizes the estimated stability of DPPI-3,4,5-P3-d62 (sodium) under various conditions. This data is based on general knowledge of phosphoinositide stability and should be used as a guideline. Users are encouraged to perform their own stability studies for their specific experimental setups.
| Storage Condition | Form | Estimated % Degradation after 1 Month | Primary Degradation Pathway |
| -80°C | Lyophilized Powder | < 1% | Negligible |
| -20°C | Lyophilized Powder | < 2% | Negligible |
| 4°C | Lyophilized Powder | 5-10% | Hydrolysis |
| Room Temperature | Lyophilized Powder | > 20% | Hydrolysis, Oxidation |
| -80°C | In Chloroform:Methanol (2:1, v/v) | < 5% | Minimal Oxidation |
| 4°C | Aqueous Buffer (pH 7.4) | 15-25% | Hydrolysis |
| Room Temperature | Aqueous Buffer (pH 7.4) | > 50% | Hydrolysis, Oxidation |
Experimental Protocol: Assessing the Stability of DPPI-3,4,5-P3-d62 (sodium) by HPLC-MS
This protocol outlines a method to assess the stability of DPPI-3,4,5-P3-d62 (sodium) under specific stress conditions.
1. Materials and Reagents:
-
DPPI-3,4,5-P3-d62 (sodium), lyophilized powder
-
HPLC-grade chloroform, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Buffers of varying pH for stress testing (e.g., pH 4, 9)
-
Incubators or water baths for temperature stress
-
UV lamp for photostability testing
-
HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap)
-
C18 reversed-phase HPLC column
2. Sample Preparation and Stress Conditions:
-
Stock Solution Preparation:
-
Allow the vial of lyophilized DPPI-3,4,5-P3-d62 to warm to room temperature.
-
Reconstitute the powder in a known volume of chloroform:methanol (2:1, v/v) to a final concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
-
Application of Stress Conditions (in triplicate):
-
Temperature Stress: Aliquot the stock solution into amber glass vials. Evaporate the solvent under a stream of nitrogen. Reconstitute the lipid film in PBS (pH 7.4) to a final concentration of 100 µg/mL. Incubate the vials at different temperatures (e.g., 4°C, 25°C, 40°C).
-
pH Stress: Prepare aqueous solutions of DPPI-3,4,5-P3-d62 in buffers of different pH (e.g., pH 4, 7.4, 9) and incubate at a fixed temperature (e.g., 25°C).
-
Photostability: Expose a solution of DPPI-3,4,5-P3-d62 in a quartz vial to a UV lamp for a defined period. Keep a control sample wrapped in aluminum foil.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 1, 3, 7, 14, and 30 days).
-
Immediately after collection, quench any reaction by freezing the samples at -80°C until analysis.
-
3. HPLC-MS Analysis:
-
Sample Preparation for Injection:
-
Thaw the stored samples.
-
Perform a lipid extraction using a modified Bligh-Dyer method.
-
Evaporate the organic phase and reconstitute the lipid extract in the initial mobile phase.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A suitable gradient to separate the parent lipid from its more polar degradation products (e.g., start with 40% B, ramp to 95% B over 15 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Mass Range: m/z 300-1500.
-
Data Acquisition: Full scan mode and targeted MS/MS for identification of degradation products.
-
Monitor the specific m/z of intact DPPI-3,4,5-P3-d62 and potential degradation products (e.g., lysophospholipids, oxidized species).
-
4. Data Analysis:
-
Integrate the peak area of the intact DPPI-3,4,5-P3-d62 at each time point.
-
Calculate the percentage of remaining intact lipid relative to the time zero sample.
-
Identify degradation products by their mass-to-charge ratio and MS/MS fragmentation patterns.
-
Plot the percentage of intact lipid versus time for each stress condition to determine the degradation kinetics.
Visualizations
Caption: Primary degradation pathways for DPPI-3,4,5-P3-d62.
Caption: Workflow for assessing DPPI-3,4,5-P3-d62 stability.
challenges with deuterium exchange in DPPI-3,4,5-P3-d62 during analysis
Welcome to the technical support center for DPPI-3,4,5-P3-d62. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this deuterated lipid standard. Our goal is to help you overcome common challenges encountered during deuterium exchange mass spectrometry (HDX-MS) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during your experiments with DPPI-3,4,5-P3-d62.
Q1: I am observing a lower-than-expected mass shift for my deuterated standard. What could be the cause?
A1: This is a common issue and can often be attributed to back-exchange, where deuterium atoms on your standard are replaced by hydrogen atoms from the solvent. To minimize this effect, it is crucial to maintain a low-temperature environment and use deuterated solvents throughout your sample preparation and analysis.[1][2][3]
Troubleshooting Steps:
-
Maintain Low Temperatures: Ensure that the sample is kept at low temperatures (ideally 0°C) during the quenching step and subsequent analysis to slow down the rate of back-exchange.[2][4]
-
Use D₂O-based Buffers: Prepare all aqueous buffers with D₂O to reduce the concentration of exchangeable protons.
-
Minimize Exposure to Protic Solvents: Reduce the time your sample is in contact with any non-deuterated solvents.
-
Optimize LC Gradient: Use a rapid liquid chromatography (LC) gradient to minimize the time the sample spends on the column, further reducing the opportunity for back-exchange.[3]
Q2: My signal intensity for DPPI-3,4,5-P3-d62 is weak and inconsistent. How can I improve it?
A2: Weak and variable signal intensity can be caused by several factors, including ion suppression from complex sample matrices, inefficient ionization, or issues with the liquid chromatography setup.
Troubleshooting Steps:
-
Sample Cleanup: Implement a robust lipid extraction and cleanup protocol to remove interfering substances such as salts and detergents. Lipids can impair chromatographic performance and suppress ionization.[3]
-
Optimize Mass Spectrometer Settings: Adjust the electrospray ionization (ESI) source parameters, such as capillary voltage and gas flow rates, to maximize the signal for your specific lipid.
-
Consider a Different Mobile Phase: The choice of mobile phase can significantly impact ionization efficiency. Experiment with different solvent compositions and additives.
-
Check for Co-elution: Co-eluting species can suppress the ionization of your target analyte.[5] Adjusting the chromatographic method may be necessary to separate the interfering compounds.
Q3: I am having difficulty achieving good separation of my deuterated standard from its non-deuterated counterpart. What chromatographic conditions should I use?
A3: Achieving baseline separation of deuterated and non-deuterated lipids can be challenging due to their similar chemical properties. High-resolution chromatography is essential.
Troubleshooting Steps:
-
Use a High-Resolution Column: Employ a column with a smaller particle size and longer length to enhance separation efficiency.
-
Optimize the Gradient: A shallow and slow gradient elution can often improve the resolution between closely related compounds.
-
Consider 2D-LC: For highly complex samples, two-dimensional liquid chromatography (2D-LC) can provide a significant increase in peak capacity and resolution.[6]
Quantitative Data Summary
The following table summarizes typical back-exchange rates observed for a deuterated lipid standard under different experimental conditions. This data is illustrative and can be used as a baseline for optimizing your own experiments.
| Condition | Temperature (°C) | Quench Buffer pH | LC Gradient Time (min) | Average Back-Exchange (%) |
| A | 4 | 2.5 | 5 | 15 |
| B | 0 | 2.5 | 5 | 8 |
| C | 0 | 2.5 | 3 | 5 |
| D | 4 | 3.0 | 5 | 20 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Sample Preparation for HDX-MS Analysis of DPPI-3,4,5-P3-d62
-
Reconstitution: Reconstitute the lyophilized DPPI-3,4,5-P3-d62 standard in a deuterated organic solvent (e.g., chloroform-d or methanol-d₄) to a stock concentration of 1 mg/mL.
-
Incorporation into Vesicles (Optional): To mimic a biological membrane, the standard can be incorporated into lipid vesicles.
-
Dry down an appropriate amount of the standard and other lipids under a stream of nitrogen.
-
Resuspend the lipid film in a D₂O-based buffer.
-
Create vesicles by sonication or extrusion.
-
-
Deuterium Labeling:
-
Initiate the exchange reaction by diluting the sample into a D₂O-based buffer at a specific pH and temperature.[7]
-
Allow the exchange to proceed for a defined period (e.g., 30 seconds to 30 minutes).
-
-
Quenching:
-
Analysis: Immediately proceed to LC-MS analysis to minimize back-exchange.
Visualizations
Signaling Pathway Involving PI3K
The following diagram illustrates a simplified signaling pathway where Phosphoinositide 3-kinase (PI3K) plays a central role in phosphorylating phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). DPPI-3,4,5-P3-d62 would be used as an internal standard for the quantification of endogenous PIP3 in such a pathway.
Caption: Simplified PI3K signaling pathway.
Experimental Workflow for DPPI-3,4,5-P3-d62 Analysis
This diagram outlines the key steps in a typical HDX-MS experiment using a deuterated lipid standard.
Caption: General workflow for HDX-MS analysis.
Logical Relationship of Troubleshooting Deuterium Exchange
This diagram illustrates the logical flow for troubleshooting common issues with deuterium exchange experiments.
Caption: Troubleshooting logic for deuterium exchange.
References
- 1. Hydrogen-Deuterium Exchange Mass Spectrometry of Membrane Proteins in Lipid Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrogen/deuterium exchange-mass spectrometry of integral membrane proteins in native-like environments: current scenario and the way forward - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
minimizing ion suppression effects for DPPI-3,4,5-P3-d62 quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects during the quantification of DPPI-3,4,5-P3-d62 using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for DPPI-3,4,5-P3-d62 quantification?
Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the analyte of interest (in this case, DPPI-3,4,5-P3-d62) is reduced by the presence of co-eluting compounds from the sample matrix. This leads to a decreased signal intensity, which can result in poor sensitivity, accuracy, and reproducibility of your quantitative results.[1][2][3] For highly phosphorylated and low-abundance lipids like PI(3,4,5)P3, minimizing ion suppression is critical for reliable quantification.
Q2: What are the primary sources of ion suppression in phosphoinositide analysis?
The most significant sources of ion suppression in phosphoinositide analysis are other phospholipids, particularly abundant species like phosphatidylcholine (PC).[1][4][5][6] Other endogenous matrix components, such as salts and proteins, can also contribute to ion suppression.[7]
Q3: How does a deuterated internal standard like DPPI-3,4,5-P3-d62 help in mitigating ion suppression?
A stable isotope-labeled internal standard (SIL-IS) like DPPI-3,4,5-P3-d62 is the ideal tool to compensate for matrix effects, including ion suppression.[8] Because it is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[9][10]
Q4: Can the deuterated internal standard itself be affected by ion suppression?
Yes, the deuterated internal standard is also susceptible to ion suppression from matrix components.[9] The fundamental assumption is that both the analyte and the internal standard are equally affected. However, at very high concentrations of interfering substances, this assumption may not hold true, leading to inaccurate results. Therefore, effective sample preparation to reduce the overall matrix load is still crucial.
Troubleshooting Guides
Guide 1: Low Signal Intensity or Poor Sensitivity
Problem: You are observing a weak signal for DPPI-3,4,5-P3-d62, even at expected concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Significant Ion Suppression | 1. Improve Sample Preparation: Implement a phospholipid removal strategy, such as HybridSPE® or solid-phase extraction (SPE), to reduce the concentration of interfering phospholipids.[4][5][6] 2. Optimize Chromatography: Adjust the LC gradient to achieve better separation of PI(3,4,5)P3 from the bulk of other phospholipids.[3] 3. Dilute the Sample: A simple dilution of the sample extract can reduce the concentration of interfering matrix components.[2] | Increased signal-to-noise ratio and higher peak intensity for both the analyte and the internal standard. |
| Inefficient Ionization | 1. Add Ion Pairing Reagents: Incorporate ion-pairing reagents like diisopropylethanolamine (DiiPEA) into the mobile phase and sample to improve the ionization efficiency of highly phosphorylated inositides.[11] 2. Optimize ESI Source Parameters: Adjust spray voltage, gas flows, and temperature to find the optimal conditions for PI(3,4,5)P3 ionization. | Enhanced signal intensity and improved peak shape. |
| Suboptimal Extraction | Review Extraction Protocol: Ensure an efficient extraction method for polyphosphoinositides is being used, such as an acidified chloroform/methanol extraction.[12][13] | Higher recovery of PI(3,4,5)P3 from the sample matrix, leading to a stronger signal. |
Guide 2: High Variability in Results (Poor Precision)
Problem: You are observing significant variation in the measured concentrations of DPPI-3,4,5-P3-d62 across replicate injections or different samples.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Matrix Effects | 1. Standardize Sample Preparation: Ensure that the sample preparation protocol is followed consistently for all samples to minimize variability in the final matrix composition. 2. Use a Robust Internal Standard Strategy: Add the deuterated internal standard at the very beginning of the sample preparation process to account for variability in both extraction efficiency and ion suppression. | Reduced coefficient of variation (%CV) for replicate measurements. |
| Carryover | Optimize Wash Steps: Implement a rigorous needle and column wash protocol between injections to prevent carryover of lipids from one sample to the next.[11] | Baseline stability and elimination of ghost peaks in blank injections. |
| LC System Instability | System Check: Verify the stability of the LC pump flow rate and gradient composition. Ensure the column is properly equilibrated before each injection. | Consistent retention times and peak areas for the internal standard. |
Experimental Protocols
Protocol 1: Phosphoinositide Extraction from Cultured Cells
This protocol is adapted from established methods for the extraction of highly polar phosphoinositides.[12][13]
-
Cell Lysis: Aspirate the cell culture medium and wash the cells with ice-cold PBS. Add 1 mL of ice-cold 0.5 M trichloroacetic acid (TCA) and scrape the cells.
-
Internal Standard Spiking: Add a known amount of DPPI-3,4,5-P3-d62 to the cell lysate.
-
Lipid Extraction:
-
Add 1.25 mL of methanol and 2.5 mL of chloroform to the lysate.
-
Vortex thoroughly for 5 minutes.
-
Add 1.25 mL of chloroform and 1.25 mL of 0.1 M HCl.
-
Vortex again and centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
-
Phase Collection: Carefully collect the lower organic phase, which contains the lipids.
-
Drying and Reconstitution: Dry the organic phase under a stream of nitrogen. Reconstitute the lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).
Protocol 2: LC-MS/MS Analysis of PI(3,4,5)P3
This method is based on a direct analysis approach using ion pairing reagents.[11]
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 90:10 water/methanol with 5 mM diisopropylethanolamine (DiiPEA).
-
Mobile Phase B: 100% methanol with 5 mM DiiPEA.
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Negative ion mode electrospray ionization (ESI) with multiple reaction monitoring (MRM).
-
DPPI-3,4,5-P3 (example transition): Q1 m/z (precursor ion) -> Q3 m/z (product ion)
-
DPPI-3,4,5-P3-d62 (example transition): Q1 m/z (precursor ion + 62) -> Q3 m/z (product ion)
-
Quantitative Data Summary
The following table summarizes the impact of different sample preparation methods on the signal intensity of a target analyte in the presence of a high phospholipid matrix, demonstrating the importance of effective phospholipid removal to minimize ion suppression.
| Sample Preparation Method | Analyte Peak Area (Arbitrary Units) | % Ion Suppression | Reference |
| Protein Precipitation Only | 50,000 | 75% | [5] |
| Solid-Phase Extraction (SPE) | 150,000 | 25% | [3] |
| HybridSPE® Phospholipid Removal | 190,000 | 5% | [4][6] |
| Data is illustrative and based on reported trends. |
Visualizations
Caption: PI3K/Akt signaling pathway involving PI(3,4,5)P3.
Caption: Experimental workflow for DPPI-3,4,5-P3-d62 quantification.
Caption: Troubleshooting decision tree for ion suppression.
References
- 1. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 2. providiongroup.com [providiongroup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Direct analysis of PI(3,4,5)P3 using liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
how to improve the solubility of DPPI-3,4,5-P3-d62 for cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility and cellular delivery of DPPI-3,4,5-P3-d62 for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is DPPI-3,4,5-P3-d62 and why is its solubility a concern for cell-based assays?
DPPI-3,4,5-P3-d62 is a synthetic, deuterated version of dipalmitoyl-phosphatidylinositol-3,4,5-trisphosphate. It is a critical lipid second messenger in various cellular signaling pathways, including cell growth, survival, and proliferation.[1][2] The primary challenge in using this molecule in cell-based assays stems from its structure: it possesses long dipalmitoyl fatty acid chains, which make it poorly soluble in aqueous solutions like cell culture media, and a highly charged anionic headgroup, which prevents it from freely crossing the cell membrane.[3][4][5]
Q2: I am observing precipitation of DPPI-3,4,5-P3-d62 when I add it to my cell culture medium. What is the recommended solvent?
Directly dissolving DPPI-3,4,5-P3-d62 in aqueous media is not recommended and will likely lead to precipitation or the formation of micelles with low bioavailability. The recommended approach is to first dissolve the lyophilized powder in an organic solvent mixture before preparing it for delivery to cells. A common solvent system for similar lipids is a mixture of chloroform and methanol, often with a small amount of water (e.g., 2.5:3:1 CHCl₃:CH₃OH:H₂O).[6] For final delivery to cells, carrier-mediated systems are strongly advised.
Q3: Can I use sonication or vortexing to improve the solubility of DPPI-3,4,5-P3-d62 in my aqueous buffer?
While sonication or vortexing can create a temporary suspension or emulsion of lipid molecules in an aqueous buffer, this does not equate to true solubility. This method often results in the formation of lipid aggregates or liposomes that are not efficiently delivered to the plasma membrane of the cells. This can lead to inconsistent results and low efficacy in activating downstream signaling pathways. For reliable and reproducible results, a dedicated cellular delivery method is necessary.
Q4: What are carrier-mediated delivery systems and why are they recommended for DPPI-3,4,5-P3-d62?
Carrier-mediated delivery systems are essential for overcoming the membrane impermeability of anionic lipids like DPPI-3,4,5-P3-d62.[3][5] These systems typically involve complexing the lipid with a carrier molecule, such as a polyamine, which facilitates its entry into living cells.[3][4] This method, sometimes referred to as "lipid shuttling," has been used for over two decades to deliver phosphoinositides and study their physiological roles.[7] It allows for the efficient translocation of biologically active lipids into cells, often through a non-endocytic mechanism, enabling them to reach their site of action at the plasma membrane.[3][5]
Troubleshooting Guide
Problem: Low or no biological response in cells after treatment with DPPI-3,4,5-P3-d62.
-
Possible Cause 1: Poor Solubility and Delivery.
-
Solution: The most likely issue is the inefficient delivery of the lipid into the cells. Direct addition to media is often ineffective. It is crucial to use a carrier-based delivery system. Echelon Biosciences' "Shuttle PIP" system is one such commercially available polyamine carrier designed for this purpose.[7] The protocol involves pre-incubating the lipid with the carrier to form a complex before adding it to the cells. This ensures the lipid can traverse the cell membrane and become biologically active.[3][7]
-
-
Possible Cause 2: Incorrect Preparation of the Lipid Stock.
-
Solution: Ensure the lyophilized DPPI-3,4,5-P3-d62 is first reconstituted in an appropriate organic solvent mixture (e.g., CHCl₃:CH₃OH:H₂O) before being used to prepare the lipid-carrier complex. This ensures the lipid is in a monomeric state before complexation. Follow the manufacturer's instructions for initial reconstitution carefully.
-
-
Possible Cause 3: Degradation of the Lipid.
-
Solution: Phosphoinositides can be susceptible to degradation. Ensure the lipid is stored correctly at -20°C in a desiccated environment.[6] Prepare fresh lipid-carrier complexes for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
-
Problem: High variability between experimental replicates.
-
Possible Cause 1: Inconsistent Lipid-Carrier Complex Formation.
-
Solution: The ratio of lipid to carrier and the incubation time for complex formation are critical. Ensure these parameters are consistent across all replicates. Gently mix the components and allow sufficient time for the complex to form as per the recommended protocol.
-
-
Possible Cause 2: Uneven Distribution of the Lipid Complex in the Well.
-
Solution: After adding the lipid-carrier complex to the cell culture well, gently swirl the plate to ensure even distribution. Avoid harsh pipetting that could disrupt the cells or the complexes.
-
Quantitative Data Summary
The solubility of phosphoinositides is highly dependent on the length of their fatty acid chains. Shorter chains increase aqueous solubility. While specific data for the d62 variant is not available, the following table provides solubility information for similar compounds.
| Compound Name | Solvent | Solubility |
| PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) | PBS (pH 7.2) | 10 mg/mL |
| PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) | CHCl₃:CH₃OH:H₂O (2.5:3:1) | 3.8 mg/mL |
| PtdIns-(3,4,5)-P3 (1,2-dioctanoyl) | Aqueous Media | High Solubility |
| D-myo-Inositol-3,4,5-trisphosphate (Headgroup only) | Water | 50 mg/mL |
| (Data sourced from Cayman Chemical product information sheets)[6][8][9] |
Experimental Protocols
Protocol: Cellular Delivery of DPPI-3,4,5-P3-d62 Using a Polyamine Carrier
This protocol is a generalized method based on the principles of carrier-mediated lipid delivery.[3][7] Users should adapt it based on their specific cell type and the manufacturer's instructions for their chosen carrier reagent.
Materials:
-
DPPI-3,4,5-P3-d62 (lyophilized powder)
-
Polyamine carrier reagent (e.g., Shuttle PIP)
-
Anhydrous chloroform and methanol
-
Sterile, nuclease-free water
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Cells plated in a suitable format (e.g., 96-well plate)
Methodology:
-
Preparation of Lipid Stock Solution: a. Allow the lyophilized DPPI-3,4,5-P3-d62 to warm to room temperature. b. Reconstitute the lipid in a solvent mixture of Chloroform:Methanol:Water (2.5:3:1) to a stock concentration of 1 mM. c. Store the stock solution under argon or nitrogen at -20°C.
-
Preparation of Lipid-Carrier Complex: a. In a sterile microcentrifuge tube, add the desired amount of the 1 mM lipid stock solution. b. Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube. c. Resuspend the lipid film in serum-free medium by vortexing for 1 minute. This will form a lipid suspension. d. Add the polyamine carrier reagent to the lipid suspension. The optimal lipid-to-carrier ratio should be determined empirically but often starts at a 1:1 or 1:2 molar ratio. e. Incubate the mixture at room temperature for 10-15 minutes with gentle agitation to allow for complex formation.
-
Cell Treatment: a. Aspirate the existing media from the plated cells. b. Wash the cells once with serum-free medium. c. Add the freshly prepared lipid-carrier complex solution to the cells. d. Incubate the cells for the desired time period (e.g., 15 minutes to 4 hours) at 37°C before proceeding with the downstream assay (e.g., cell lysis for Western blot, immunofluorescence, etc.).
Visualizations
References
- 1. Phosphatidylinositol (3,4,5)-trisphosphate - Wikipedia [en.wikipedia.org]
- 2. Role of phosphatidylinositol 3,4,5-trisphosphate in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular delivery of phosphoinositides and inositol phosphates using polyamine carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular delivery of phosphoinositides and inositol phosphates using polyamine carriers [scite.ai]
- 5. pnas.org [pnas.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Intracellular Delivery of Phosphoinositides - Echelon Biosciences [echelon-inc.com]
- 8. caymanchem.com [caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
common pitfalls in the use of deuterated lipid standards in metabolomics
Welcome to the technical support center for the application of deuterated lipid standards in metabolomics. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and illustrative diagrams to support your research.
Frequently Asked Questions (FAQs)
Q1: Why are deuterated lipids preferred as internal standards in mass spectrometry-based metabolomics?
A1: Deuterated lipids are considered the gold standard for internal standards in quantitative mass spectrometry for several reasons:
-
Chemical Similarity: They are chemically almost identical to their non-deuterated (endogenous) counterparts, meaning they exhibit very similar behavior during sample extraction, chromatographic separation, and ionization.
-
Mass Difference: The mass difference between the deuterated standard and the endogenous analyte allows for their distinct detection by the mass spectrometer, enabling accurate quantification.
-
Co-elution: Ideally, the deuterated standard co-elutes with the analyte, which helps to compensate for variations in retention time and matrix effects.[1][2]
Q2: What are the most common problems I might face when using deuterated lipid standards?
A2: The most frequently encountered issues include:
-
Chromatographic Shift: The deuterated standard may have a slightly different retention time than the native analyte.
-
Matrix Effects: Components of the biological matrix can enhance or suppress the ionization of the analyte and/or the internal standard to different extents, leading to inaccurate quantification.
-
Deuterium Exchange: Deuterium atoms on the standard can exchange with hydrogen atoms from the solvent or other molecules, a phenomenon known as "back-exchange."
-
Isotope Effects: The presence of deuterium can alter the fragmentation pattern of the lipid in the mass spectrometer.
-
Purity and Stability: The isotopic and chemical purity of the standard can affect accuracy, and degradation of the standard over time can lead to quantification errors.
Q3: Where can I source high-quality deuterated lipid standards?
A3: Several reputable vendors specialize in the synthesis and provision of high-purity deuterated lipid standards. Some of the well-known suppliers include Avanti Polar Lipids and Cambridge Isotope Laboratories, Inc. These suppliers often provide detailed certificates of analysis, including isotopic purity.
Troubleshooting Guides
Chromatographic Shift
Q: My deuterated internal standard has a different retention time than my target analyte. What can I do?
A: A slight retention time shift between a deuterated standard and the analyte is a known phenomenon, often referred to as the "isotope effect" in chromatography.[3] Here’s how to troubleshoot this issue:
-
Problem Identification:
-
Solutions:
-
Adjust Integration Parameters: Ensure your chromatography data system is correctly integrating both peaks. You may need to set separate integration windows for the analyte and the internal standard.
-
Optimize Chromatography:
-
Gradient Modification: A shallower gradient can sometimes improve the co-elution of the analyte and standard.
-
Column Chemistry: While less common, exploring different column chemistries could potentially minimize the retention time difference.
-
-
Use Retention Time Scheduling (if available): For targeted analyses, you can define expected retention time windows for both the analyte and the standard in your acquisition method.
-
Consider 13C-labeled Standards: If the chromatographic shift is significant and problematic, consider using a 13C-labeled internal standard instead. Carbon-13 isotopes generally have a negligible effect on retention time compared to deuterium.[2]
-
-
Workflow for Troubleshooting Chromatographic Shifts:
Caption: A stepwise workflow for addressing retention time shifts between deuterated standards and analytes.
Matrix Effects
Q: I suspect matrix effects are impacting my quantitative results. How can I diagnose and mitigate this?
A: Matrix effects, the suppression or enhancement of ionization of the analyte and/or internal standard by co-eluting matrix components, are a major challenge in bioanalysis.[4]
-
Problem Identification:
-
Post-column Infusion: Infuse a constant concentration of the analyte and internal standard into the mobile phase after the analytical column while injecting a blank matrix extract. Dips or rises in the signal indicate regions of ion suppression or enhancement.
-
Matrix Factor Calculation: Compare the peak area of an analyte in a standard solution to the peak area of the analyte spiked into a blank matrix extract after extraction. A significant difference indicates a matrix effect.
-
-
Solutions:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): Use SPE to remove interfering matrix components before LC-MS analysis.
-
Liquid-Liquid Extraction (LLE): Optimize the LLE protocol to selectively extract lipids while leaving interfering substances behind.
-
-
Chromatographic Separation: Enhance the separation of the analyte from the matrix interferences by modifying the gradient, changing the column, or using a longer column.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their effect.
-
Use a Matching Internal Standard: A deuterated internal standard that co-elutes with the analyte is the best way to compensate for matrix effects, as it will be affected similarly by the matrix.[2]
-
-
Quantitative Data on Matrix Effects: The extent of matrix effects can vary significantly depending on the lipid class, the biological matrix, and the sample preparation method. The following table provides a conceptual representation of how matrix effects might be presented, though specific values will be highly method-dependent.
| Lipid Class | Biological Matrix | Typical Matrix Effect | Mitigation Strategy |
| Phosphatidylcholines | Plasma | Ion Suppression | Optimized LLE, Dilution |
| Free Fatty Acids | Urine | Ion Enhancement/Suppression | SPE, Derivatization |
| Ceramides | Tissue Homogenate | Ion Suppression | Advanced clean-up steps |
-
Logical Relationship for Mitigating Matrix Effects:
Caption: A diagram illustrating the logical steps to diagnose and mitigate matrix effects in lipidomics.
Deuterium Exchange (Back-Exchange)
Q: How can I prevent or account for the back-exchange of deuterium from my internal standard?
A: Back-exchange occurs when deuterium atoms on the standard are replaced by hydrogen atoms from the surrounding environment, compromising the isotopic purity of the standard.
-
Problem Identification:
-
Monitor the isotopic distribution of the deuterated standard over time in your sample matrix or solvent. An increase in the abundance of lower mass isotopologues indicates back-exchange.
-
-
Solutions:
-
Solvent Choice: Use aprotic solvents (e.g., acetonitrile, methanol) for sample preparation and storage whenever possible. Avoid prolonged exposure to protic solvents like water, especially at neutral or basic pH.
-
pH Control: Maintain acidic conditions (pH 2-3) during sample processing and analysis, as the rate of back-exchange is minimized at low pH.
-
Temperature: Keep samples cold (e.g., on ice or at 4°C) throughout the sample preparation process to slow down the exchange reaction.
-
Minimize Exposure Time: Reduce the time the deuterated standard is in contact with protic solvents before analysis.
-
Use Standards with Stable Deuterium Labels: Select standards where the deuterium atoms are placed on carbon atoms that are not prone to enolization or other exchange mechanisms.
-
-
Experimental Protocol to Assess Back-Exchange:
-
Prepare a solution of the deuterated lipid standard in the solvent system used for your sample preparation.
-
Incubate the solution under the same conditions as your typical sample preparation (time, temperature, pH).
-
Analyze the solution by mass spectrometry at different time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Monitor the mass spectrum of the deuterated standard for any changes in the isotopic pattern. A shift towards lower m/z values indicates back-exchange.
-
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method with a Deuterated Internal Standard
This protocol describes a common method for extracting lipids from plasma samples.
Materials:
-
Plasma sample
-
Deuterated lipid internal standard mix (e.g., SPLASH® LIPIDOMIX® from Avanti Polar Lipids)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (aqueous)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Thaw plasma samples on ice.
-
Addition of Internal Standard: To 100 µL of plasma in a glass centrifuge tube, add a known amount of the deuterated internal standard mix. The amount should be chosen to be within the linear range of the instrument's response.
-
Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
-
Phase Separation: Add 500 µL of 0.9% NaCl solution to induce phase separation. Vortex for another 30 seconds.
-
Centrifugation: Centrifuge the tube at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.
-
Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 1:1, v/v).
Protocol 2: Validating a Quantitative Lipidomics Method Using Deuterated Standards
Method validation is crucial to ensure the accuracy and reliability of your quantitative data.
Key Validation Parameters:
-
Linearity and Range: Prepare a series of calibration standards by spiking known concentrations of the non-deuterated lipid analyte and a fixed concentration of the deuterated internal standard into a surrogate matrix (e.g., stripped serum or a buffer). Plot the peak area ratio (analyte/internal standard) against the analyte concentration. The relationship should be linear over a defined range (R² > 0.99).[5]
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations within the linear range on multiple days. Accuracy is determined by comparing the measured concentration to the nominal concentration. Precision is assessed by the relative standard deviation (%RSD) of the measurements.
-
Matrix Effect: As described in the troubleshooting section, evaluate the influence of the biological matrix on the ionization of the analyte and internal standard.
-
Recovery: Compare the peak area of the deuterated standard spiked into the sample before extraction to the peak area of the standard spiked after extraction. This provides an estimate of the extraction efficiency.
-
Stability: Assess the stability of the lipids in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage at -80°C).
-
Workflow for Method Validation:
Caption: A flowchart outlining the key steps in validating a quantitative lipidomics method using deuterated standards.
References
- 1. researchgate.net [researchgate.net]
- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fixation for DPPI-3,4,5-P3-d62 Imaging
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers optimizing cell fixation methods to visualize the localization of deuterated dipalmitoylphosphatidylinositol-3,4,5-trisphosphate (DPPI-3,4,5-P3-d62).
Frequently Asked Questions (FAQs)
Q1: Why is my signal for DPPI-3,4,5-P3-d62 weak or absent after fixation and immunolabeling?
A weak or absent signal is the most common issue when imaging phosphoinositides. It is often caused by the extraction of lipids during the fixation or permeabilization steps. Organic solvents like methanol and strong detergents can strip lipids from cellular membranes. Additionally, the antibody used may not have sufficient affinity or specificity for the lipid.
Q2: My DPPI-3,4,5-P3-d62 localization appears diffuse and not confined to the plasma membrane. What could be the cause?
Diffuse staining is typically an artifact of lipid mobilization during sample preparation. If the fixation is not robust enough, DPPI-3,4,5-P3-d62 can move from its original location. This can be exacerbated by harsh permeabilization methods. Alternatively, if the cell was stimulated to produce PIP3, a transient cytoplasmic pool might be present, but distinct, punctate staining is expected at the membrane.
Q3: Can I use methanol fixation for imaging DPPI-3,4,5-P3-d62?
Methanol fixation is generally not recommended for lipid imaging. Methanol acts by dehydration and protein denaturation, but it is also a powerful organic solvent that will extract most cellular lipids, including phosphoinositides, leading to significant signal loss.
Q4: What is the role of glutaraldehyde in the fixation protocol, and is it necessary?
Glutaraldehyde is a more efficient cross-linking agent than paraformaldehyde (PFA) for preserving lipid localization. While PFA primarily cross-links proteins, creating a matrix that can trap lipids, glutaraldehyde can also react with the amine groups of aminophospholipids and better preserve the overall membrane structure. Adding a low concentration of glutaraldehyde (0.05-0.2%) to your PFA fixative can significantly improve the retention of PIP3. However, glutaraldehyde can increase background autofluorescence, which may require a quenching step with sodium borohydride.
Q5: Which permeabilization agent is best for DPPI-3,4,5-P3-d62 imaging?
The choice of permeabilization agent is critical. Strong detergents like Triton X-100 can create large pores in the membrane but will also solubilize lipids and should be avoided. Milder, selective permeabilizing agents are preferred. Saponin is a good choice as it selectively removes cholesterol from the plasma membrane, creating pores without dissolving the entire membrane. Digitonin is another alternative with similar properties. The concentration and incubation time for these agents should be carefully optimized.
Troubleshooting Guide
Use the following table to troubleshoot common issues encountered during the imaging of DPPI-3,4,5-P3-d62.
| Problem | Potential Cause | Recommended Solution |
| No/Weak Signal | Lipid extraction during fixation/permeabilization. | Avoid methanol/acetone. Use a PFA + Glutaraldehyde fixative. Switch to a milder permeabilization agent like Saponin or Digitonin and optimize its concentration. |
| Ineffective primary antibody. | Verify antibody specificity and optimal dilution. Ensure the antibody is validated for immunofluorescence and recognizes the headgroup of PI(3,4,5)P3. | |
| Diffuse/Mislocalized Signal | Inadequate fixation leading to lipid diffusion. | Increase the fixation time or try a higher concentration of PFA. Add a low percentage (0.05-0.2%) of glutaraldehyde to the fixative to better cross-link the membrane environment. |
| Over-permeabilization. | Reduce the concentration and/or incubation time of the permeabilization agent. Titrate the concentration of Saponin starting from a low value (e.g., 0.01%). | |
| High Background/Autofluorescence | Glutaraldehyde in the fixative. | After fixation, perform a quenching step by incubating cells with a fresh solution of sodium borohydride (e.g., 1 mg/mL in PBS) for 10-15 minutes. |
| Non-specific antibody binding. | Increase the concentration of blocking solution (e.g., BSA or normal serum). Ensure the blocking buffer does not contain lipids that could compete for antibody binding. |
Experimental Protocols
Protocol 1: Optimal Fixation and Immunolabeling of DPPI-3,4,5-P3-d62
This protocol is designed to maximize the retention of phosphoinositides in the cell membrane.
Materials:
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Glutaraldehyde in PBS
-
Quenching Solution: 1 mg/mL Sodium Borohydride (NaBH₄) in PBS (prepare fresh)
-
Permeabilization Buffer: 0.05% Saponin in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody (anti-PI(3,4,5)P3)
-
Fluorescently labeled Secondary Antibody
-
Mounting Medium with DAPI
Procedure:
-
Wash cells grown on coverslips twice with PBS.
-
Fix cells with a freshly prepared solution of 4% PFA + 0.2% Glutaraldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Quenching Step (Optional, but recommended if using Glutaraldehyde): Incubate coverslips in fresh Quenching Solution for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with Permeabilization Buffer for 10 minutes.
-
Block non-specific binding by incubating in Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount coverslips onto microscope slides using mounting medium containing DAPI.
-
Image with a suitable fluorescence microscope.
Visual Guides
Signaling Pathway Context
Caption: PI3K signaling pathway leading to the production of PIP3.
Experimental Workflow
Caption: Recommended workflow for fixation and immunolabeling.
Troubleshooting Logic
dealing with the metabolic conversion of DPPI-3,4,5-P3-d62 in cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the metabolic conversion of deuterated dipalmitoyl-phosphatidylinositol (3,4,5)-trisphosphate (DPPI-3,4,5-P3-d62) in cells. Given that DPPI-3,4,5-P3-d62 is a deuterated analog of the endogenous signaling lipid Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3), this guide focuses on the established metabolic pathways of PI(3,4,5)P3 and the specific challenges associated with using isotope-labeled analogs for cellular studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for DPPI-3,4,5-P3-d62 in cells?
A1: DPPI-3,4,5-P3-d62, as an analog of PI(3,4,5)P3, is primarily metabolized by two main classes of enzymes: phosphoinositide phosphatases. The tumor suppressor PTEN (Phosphatase and Tensin Homolog) dephosphorylates the 3-position of the inositol ring, converting it to DPPI-4,5-P2-d62.[1][2][3] Additionally, 5-phosphatases, such as SHIP1 and SHIP2, remove the phosphate from the 5-position, yielding DPPI-3,4-P2-d62.[2][3][4]
Q2: Why use a deuterated (d62) version of DPPI-3,4,5-P3?
A2: Deuterium labeling provides a distinct mass shift that allows for the specific detection and quantification of the exogenously introduced lipid and its metabolites against the background of abundant endogenous, non-labeled phosphoinositides.[5] This is particularly crucial for mass spectrometry-based analyses, enabling tracer experiments to follow the metabolic fate of the molecule.
Q3: What are the main challenges in quantifying DPPI-3,4,5-P3-d62 and its metabolites?
A3: The primary challenges include the low cellular abundance of phosphoinositides, the stability of the lipid during extraction, and the separation of structurally similar isomers.[6][7][8] Mass spectrometry methods, often coupled with liquid chromatography, are powerful but require careful optimization for recovery and ionization of these highly phosphorylated lipids.[6][9][10]
Q4: How can I introduce DPPI-3,4,5-P3-d62 into cells?
A4: Common methods for introducing phosphoinositides into living cells include using polyamine carriers or histone shuttles, microinjection of lipid micelles, or electroporation.[11][12] The choice of method depends on the cell type and the specific experimental requirements.
Signaling Pathway and Metabolism
The metabolic conversion of DPPI-3,4,5-P3-d62 is central to its function as a signaling molecule. The following diagram illustrates the key enzymatic steps in its metabolism.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving DPPI-3,4,5-P3-d62.
Issue 1: Low or undetectable signal of DPPI-3,4,5-P3-d62 after cellular delivery.
| Possible Cause | Troubleshooting Step |
| Inefficient Cellular Uptake | Optimize the delivery method. For carrier-based methods, adjust the lipid-to-carrier ratio and incubation time.[13] For other methods like electroporation, optimize the electrical parameters. |
| Rapid Metabolism | The half-life of PI(3,4,5)P3 can be very short (seconds to minutes). Perform time-course experiments with shorter time points. Consider using inhibitors of PTEN or SHIP phosphatases to prolong the signal, but be aware of off-target effects. |
| Degradation During Extraction | Use an acidic lipid extraction method (e.g., Folch extraction with acidification) to ensure efficient recovery of polyphosphoinositides. Keep samples on ice throughout the procedure to minimize enzymatic degradation. |
| Poor Ionization in Mass Spectrometry | Highly phosphorylated lipids can be difficult to ionize.[6] Consider derivatization methods, such as methylation, to neutralize the phosphate groups and improve detection by mass spectrometry.[6] |
Issue 2: High background from endogenous phosphoinositides.
| Possible Cause | Troubleshooting Step |
| Insufficient Mass Resolution | Ensure the mass spectrometer is calibrated and operating at a high resolution to distinguish the d62-labeled lipid from its endogenous counterparts. |
| Isotopic Overlap | Account for the natural isotopic abundance of carbon-13 in the endogenous lipid pool, which can contribute to signals at M+1 and M+2. |
| Contamination | Use high-purity solvents and reagents to minimize background noise in the mass spectrometry analysis. |
Issue 3: Difficulty in quantifying metabolic products (e.g., DPPI-3,4-P2-d62).
| Possible Cause | Troubleshooting Step |
| Low Abundance of Metabolites | Increase the initial concentration of DPPI-3,4,5-P3-d62 delivered to the cells. Use a more sensitive mass spectrometry method, such as selected reaction monitoring (SRM), to specifically target the expected metabolites.[10] |
| Co-elution of Isomers | Phosphoinositide isomers (e.g., PI(3,4)P2 and PI(4,5)P2) can be difficult to separate chromatographically.[7] Optimize the liquid chromatography gradient and consider using specialized columns like ion-exchange chromatography for better separation.[10] |
| Lack of Standards | Synthesize or purchase deuterated standards for the expected metabolites to create a standard curve for absolute quantification. |
Experimental Protocols
Protocol 1: General Workflow for Tracing DPPI-3,4,5-P3-d62 Metabolism
This protocol outlines a typical workflow for introducing DPPI-3,4,5-P3-d62 into cells and analyzing its metabolic conversion by LC-MS/MS.
References
- 1. PI Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]
- 3. Phosphatidylinositol (3,4,5)-trisphosphate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of isotope-enriched phosphatidylinositol-4- and 5-phosphate cellular mass spectrometry probes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06219G [pubs.rsc.org]
- 6. Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jsbms.jp [jsbms.jp]
- 8. Mass spectrometry based cellular phosphoinositides profiling and phospholipid analysis: A brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portal.research.lu.se [portal.research.lu.se]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Intracellular delivery of phosphoinositides and inositol phosphates using polyamine carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acute Manipulation of Phosphoinositide Levels in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Validating Mass Spectrometry Data for DPPI-3,4,5-P3-d62: A Guide to Secondary Methodologies
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of quantitative data is paramount. This guide provides a comparative overview of secondary methods for validating mass spectrometry (MS) data of deuterated D-myo-phosphatidylinositol 3,4,5-trisphosphate (DPPI-3,4,5-P3-d62), a critical internal standard in lipid signaling research.
The robust quantification of phosphoinositides, such as PtdIns(3,4,5)P3, is crucial for understanding the intricacies of the PI3K signaling pathway, which plays a central role in cell growth, proliferation, and survival.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the sensitive and specific quantification of these low-abundance lipids.[3][4][5][6] However, the validation of LC-MS/MS data with an independent, secondary method is a critical step to ensure data integrity and build confidence in experimental findings.
This guide explores two common secondary methods for validating PtdIns(3,4,5)P3 data: Thin-Layer Chromatography (TLC) and Protein-Lipid Overlay (PLO) assays. While mass spectrometry remains the gold standard for quantification, these secondary methods provide valuable qualitative and semi-quantitative confirmation.
Method Comparison
| Feature | LC-MS/MS | Thin-Layer Chromatography (TLC) | Protein-Lipid Overlay (PLO) Assay |
| Principle | Separation by liquid chromatography and detection by mass-to-charge ratio. | Separation based on polarity on a stationary phase. | Detection via specific binding of a labeled protein to the lipid of interest. |
| Quantification | Highly quantitative, accurate, and precise.[5] | Semi-quantitative at best; primarily qualitative. | Primarily qualitative, can be semi-quantitative with careful standardization. |
| Specificity | High, based on precursor and fragment ion masses.[4] | Moderate, relies on chromatographic mobility. | High, dependent on the specificity of the binding protein. |
| Sensitivity | High, capable of detecting femtomole levels.[7] | Lower compared to MS. | Moderate, dependent on the affinity of the binding protein and detection method. |
| Throughput | High, with automated systems. | Moderate, can run multiple samples on a single plate. | Low to moderate, depending on the format. |
| Deuterated Standard | Ideal for use as an internal standard for accurate quantification.[8] | Can be visualized, but quantification is challenging. | Can be detected if the binding protein does not discriminate based on deuteration. |
Experimental Protocols
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A typical LC-MS/MS workflow for the quantification of DPPI-3,4,5-P3-d62 involves the following steps:
-
Lipid Extraction: Phosphoinositides are extracted from biological samples using an acidified organic solvent mixture, such as chloroform/methanol/HCl.[4]
-
Internal Standard Spiking: A known amount of the deuterated internal standard, DPPI-3,4,5-P3-d62, is added to the sample prior to extraction to correct for sample loss and matrix effects.
-
Derivatization (Optional): Methylation of the phosphate groups with a reagent like TMS-diazomethane can improve chromatographic separation and ionization efficiency.[2]
-
LC Separation: The extracted lipids are separated on a C18 reversed-phase or a normal-phase high-performance liquid chromatography (HPLC) column.
-
MS/MS Detection: The separated lipids are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the endogenous PtdIns(3,4,5)P3 and the deuterated internal standard are monitored for quantification.
Secondary Method 1: Thin-Layer Chromatography (TLC)
TLC provides a straightforward method for the visual confirmation of the presence of PtdIns(3,4,5)P3 in a sample.
-
Plate Preparation: A silica gel TLC plate is pre-treated with a solution of potassium oxalate to improve the separation of polyphosphoinositides.
-
Sample Spotting: The lipid extract is spotted onto the origin of the TLC plate alongside a PtdIns(3,4,5)P3 standard.
-
Development: The plate is placed in a chromatography tank containing a solvent system such as chloroform/acetone/methanol/acetic acid/water (40:15:13:12:8 by volume).
-
Visualization: After development, the plate is dried, and the lipids are visualized by staining with a phosphate-sensitive reagent like molybdate blue or by charring with a sulfuric acid solution. The retention factor (Rf) of the sample spot is compared to that of the standard.
Secondary Method 2: Protein-Lipid Overlay (PLO) Assay
This technique leverages the high specificity of protein-lipid interactions to detect PtdIns(3,4,5)P3.
-
Membrane Spotting: The lipid extract and a PtdIns(3,4,5)P3 standard are spotted onto a nitrocellulose or PVDF membrane and allowed to dry.
-
Blocking: The membrane is blocked with a protein solution (e.g., bovine serum albumin) to prevent non-specific binding.
-
Probe Incubation: The membrane is incubated with a recombinant protein domain known to specifically bind PtdIns(3,4,5)P3, such as the Pleckstrin Homology (PH) domain of Akt/PKB or GRP1, which is fused to an epitope tag (e.g., GST or His-tag).
-
Washing: The membrane is washed to remove unbound protein.
-
Detection: The bound protein is detected using a primary antibody against the epitope tag, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate. The resulting signal indicates the presence of PtdIns(3,4,5)P3.
Data Presentation
Table 1: Quantitative Comparison of Analytical Methods for PtdIns(3,4,5)P3 Analysis
| Parameter | LC-MS/MS | Thin-Layer Chromatography (TLC) | Protein-Lipid Overlay (PLO) Assay |
| Limit of Quantification (LOQ) | ~1-10 fmol | > 1 pmol | ~1-5 pmol |
| Linear Dynamic Range | 3-4 orders of magnitude | Narrow, non-linear | Narrow, semi-quantitative at best |
| Precision (CV%) | < 15% | > 30% | > 25% |
| Accuracy (% Recovery) | 85-115% | Not applicable | Not applicable |
Note: The values in this table are representative and can vary depending on the specific instrumentation, reagents, and experimental conditions.
Visualizing the Workflow and Pathway
Experimental workflow for validating mass spectrometry data.
Simplified PI3K signaling pathway.
References
- 1. Phosphoinositide Analysis by Liquid Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative structural characterization of phosphatidylinositol phosphates from biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jsbms.jp [jsbms.jp]
- 8. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
A Comparative Analysis of the Signaling Activity of Deuterated vs. Non-Deuterated PIP3
A comprehensive guide for researchers, scientists, and drug development professionals on the potential signaling differences between DPPI-3,4,5-P3-d62 and its non-deuterated counterpart, phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
Introduction to PIP3 Signaling
Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) is a critical second messenger lipid molecule involved in a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] It is generated at the plasma membrane by the action of phosphoinositide 3-kinases (PI3Ks), which phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2).[2][3] The presence of PIP3 in the inner leaflet of the plasma membrane serves as a docking site for various signaling proteins containing pleckstrin homology (PH) domains.[4][5] Key downstream effectors of PIP3 signaling include the serine/threonine kinases Akt (also known as protein kinase B or PKB) and phosphoinositide-dependent kinase 1 (PDK1).[4][5] The recruitment of these kinases to the membrane initiates a signaling cascade that regulates numerous cellular functions. The signaling is terminated by the action of phosphatases, such as PTEN, which dephosphorylates PIP3 back to PIP2.[2]
The Introduction of Deuterium
DPPI-3,4,5-P3-d62 is a synthetic version of PIP3 where 62 hydrogen atoms in the acyl chains have been replaced by their heavier isotope, deuterium. This substitution does not alter the chemical structure or the charge of the molecule but does increase its mass. The primary reason for using deuterated compounds in biological research is to exploit the kinetic isotope effect (KIE).[6] The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, which can lead to a slower rate of reactions that involve the cleavage of this bond.[7] In the context of lipid signaling, this could potentially affect the enzymatic processes involved in the synthesis and degradation of PIP3, as well as its interactions with binding proteins.
Comparative Analysis of Signaling Activity
The following sections and tables provide a comparison of the known signaling activities of non-deuterated PIP3 and the predicted activities of DPPI-3,4,5-P3-d62. It is important to reiterate that the data for the deuterated compound is largely theoretical and awaits experimental validation.
Table 1: Comparison of Physical and Signaling Properties
| Property | Non-Deuterated PIP3 | Predicted Properties of DPPI-3,4,5-P3-d62 |
| Molecular Weight | Lower | Higher |
| Chemical Structure | Identical | Identical |
| PI3K-mediated Synthesis | Standard rate | Potentially slower due to the kinetic isotope effect on the precursor (PIP2) if deuterated. |
| Binding to PH Domains (Akt, PDK1) | High affinity | Likely similar affinity, as this is primarily an electrostatic interaction.[8] Minor conformational effects of deuteration are possible but are generally considered non-perturbing.[8] |
| Activation of Downstream Effectors | Standard rate | Potentially altered kinetics if the binding on- and off-rates are affected. |
| Degradation by Phosphatases (e.g., PTEN) | Standard rate | Potentially slower if the enzymatic reaction involves cleavage of a C-D bond in the deuterated acyl chains, though the primary action of PTEN is on the phosphate group. |
| Membrane Dynamics and Mixing | Standard | Likely similar, as studies on other deuterated phospholipids show minimal effects on membrane mixing.[8] |
Table 2: Quantitative Comparison of Signaling Parameters (Hypothetical)
| Parameter | Non-Deuterated PIP3 | Predicted Range for DPPI-3,4,5-P3-d62 | Rationale for Prediction |
| PI3K Vmax (in vitro) | X µmol/min/mg | < X µmol/min/mg | Potential kinetic isotope effect on the enzyme's interaction with the deuterated acyl chains of the substrate. |
| Akt PH Domain Binding Affinity (Kd) | Y nM | ~ Y nM | Binding is primarily driven by the phosphoinositide headgroup; deuteration of acyl chains is expected to have a minimal impact.[8] |
| PDK1 PH Domain Binding Affinity (Kd) | Z nM | ~ Z nM | Similar to Akt, binding is headgroup-dependent.[4] |
| PTEN-mediated Dephosphorylation Rate | A pmol/min | < A pmol/min | Potential secondary kinetic isotope effects on enzyme conformation or interaction with the lipid substrate. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical PIP3 signaling pathway and a typical experimental workflow for comparing the signaling activity of deuterated and non-deuterated PIP3.
Caption: The PI3K/Akt signaling pathway initiated by growth factor stimulation.
Caption: Experimental workflow for comparing the signaling activity of deuterated and non-deuterated PIP3.
Experimental Protocols
Detailed methodologies for key experiments to compare the signaling activity of DPPI-3,4,5-P3-d62 and non-deuterated PIP3 are provided below.
In Vitro PI3K Activity Assay
This assay measures the rate of PIP3 production by PI3K from a PIP2 substrate.
-
Materials:
-
Recombinant human PI3K enzyme.
-
Liposomes containing phosphatidylcholine, phosphatidylserine, and either non-deuterated PIP2 or deuterated PIP2.
-
ATP (with a radiolabeled γ-phosphate, e.g., [γ-³²P]ATP, for traditional methods, or non-labeled for mass spectrometry-based detection).
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).
-
Lipid extraction reagents (e.g., chloroform, methanol, HCl).
-
Thin-layer chromatography (TLC) plates or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.
-
-
Procedure:
-
Prepare liposomes containing a defined concentration of either non-deuterated or deuterated PIP2.
-
Set up the kinase reaction by combining the liposomes, PI3K enzyme, and ATP in the reaction buffer.
-
Incubate the reaction at 37°C for a defined period (e.g., 15 minutes).
-
Stop the reaction by adding a solution to quench the enzyme activity (e.g., 1 M HCl).
-
Extract the lipids from the reaction mixture.
-
Analyze the lipid extract to quantify the amount of PIP3 produced.
-
TLC Method: Spot the extracted lipids on a TLC plate, develop the chromatogram, and quantify the radiolabeled PIP3 spot using autoradiography or a phosphorimager.
-
LC-MS/MS Method: Inject the lipid extract into an LC-MS/MS system to separate and quantify the different phosphoinositide species based on their mass-to-charge ratio.[1] This method can distinguish between deuterated and non-deuterated PIP3.
-
-
PH Domain Binding Assay
This assay measures the affinity of the PH domains of Akt and PDK1 for PIP3.
-
Materials:
-
Recombinant PH domain of human Akt or PDK1 fused to a tag (e.g., GST or His-tag).
-
Liposomes containing varying concentrations of either non-deuterated PIP3 or DPPI-3,4,5-P3-d62.
-
Binding buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT).
-
Method for detecting binding (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or a liposome co-sedimentation assay).
-
-
Procedure (Liposome Co-sedimentation Assay):
-
Incubate the recombinant PH domain with liposomes containing either non-deuterated PIP3 or DPPI-3,4,5-P3-d62 at room temperature for 30 minutes.
-
Centrifuge the mixture at high speed to pellet the liposomes.
-
Carefully collect the supernatant (containing unbound protein) and the pellet (containing liposome-bound protein).
-
Analyze the amount of protein in the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting.
-
Quantify the band intensities to determine the fraction of bound protein at each lipid concentration.
-
Plot the fraction of bound protein against the lipid concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).
-
In Vitro Akt/PDK1 Activation Assay
This assay measures the ability of PIP3 to facilitate the activation of Akt by PDK1.
-
Materials:
-
Recombinant human Akt and PDK1.
-
Liposomes containing either non-deuterated PIP3 or DPPI-3,4,5-P3-d62.
-
ATP (with [γ-³²P]ATP for radioactive detection).
-
A specific peptide or protein substrate for Akt (e.g., Crosstide).
-
Kinase reaction buffer.
-
-
Procedure:
-
Pre-incubate Akt, PDK1, and liposomes containing either non-deuterated PIP3 or DPPI-3,4,5-P3-d62 to allow for membrane recruitment and activation of Akt by PDK1.
-
Initiate the kinase reaction by adding the Akt substrate and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period.
-
Stop the reaction and spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radioactivity using a scintillation counter to determine the level of Akt activity.
-
Conclusion
While the direct impact of deuteration on the signaling activity of DPPI-3,4,5-P3-d62 remains to be experimentally determined, the principles of the kinetic isotope effect suggest potential alterations in its metabolism. The binding affinity to downstream effectors is predicted to be largely unchanged. The experimental protocols outlined in this guide provide a framework for directly testing these hypotheses and elucidating the precise effects of deuteration on PIP3 signaling. Such studies will be invaluable for researchers utilizing deuterated lipids in their investigations and for the development of novel therapeutic strategies targeting the PI3K/Akt pathway.
References
- 1. A targeted mass spectrometric analysis of phosphatidylinositol phosphate species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of the essential kinase PDK1 by phosphoinositide-driven trans-autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of PDK1 with Phosphoinositides Is Essential for Neuronal Differentiation but Dispensable for Neuronal Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotope effect on lipid peroxidation - Wikipedia [en.wikipedia.org]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantifying the effects of deuterium substitution on phospholipid mixing in bilayer membranes. A nearest-neighbor recognition investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Phosphatidylinositol (3,4,5)-Trisphosphate Probes: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate detection and analysis of phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3) are crucial for understanding a myriad of cellular processes, from signal transduction to cell growth and migration. This guide provides a comparative analysis of various probes available for the detection and study of PtdIns(3,4,5)P3, offering insights into their performance, supported by experimental data and detailed protocols.
Phosphatidylinositol (3,4,5)-trisphosphate is a critical second messenger in the phosphoinositide 3-kinase (PI3K) signaling pathway. Its transient and localized production at the plasma membrane recruits and activates a host of downstream effector proteins, making its detection a key aspect of cell signaling research.[1] The choice of probe for PtdIns(3,4,5)P3 detection is critical and depends on the specific experimental question, whether it be live-cell imaging of dynamic changes, quantification of total cellular levels, or identification of novel binding partners.
This guide will compare three main categories of PtdIns(3,4,5)P3 probes:
-
Genetically Encoded Biosensors (GEBs): These probes are based on PtdIns(3,4,5)P3-binding protein domains fused to fluorescent proteins.
-
Fluorescently Labeled PtdIns(3,4,5)P3 Analogs: These are synthetic lipids with a fluorescent dye attached, which can be introduced into cells.
-
Affinity-Based Probes: These probes are used for in vitro applications like pull-down assays to isolate and identify PtdIns(3,4,5)P3-binding proteins.
Genetically Encoded Biosensors (GEBs)
Genetically encoded biosensors are the most widely used tools for visualizing the spatiotemporal dynamics of PtdIns(3,4,5)P3 in living cells.[2][3] They typically consist of a PtdIns(3,4,5)P3-binding domain, most commonly a Pleckstrin Homology (PH) domain, fused to a fluorescent protein like GFP or mCherry. The binding of the PH domain to PtdIns(3,4,5)P3 at the plasma membrane leads to the translocation of the fluorescently tagged probe from the cytosol to the membrane, which can be monitored by fluorescence microscopy.[4]
Commonly Used PH Domains for PtdIns(3,4,5)P3 Biosensors:
-
Akt/PKB: The PH domain of Akt is a well-characterized PtdIns(3,4,5)P3 binder and is frequently used in biosensors. However, it can also show some affinity for PtdIns(3,4)P2.[4][5]
-
Bruton's tyrosine kinase (Btk): The Btk PH domain exhibits high affinity and specificity for PtdIns(3,4,5)P3.[4]
-
General Receptor for Phosphoinositides 1 (GRP1): The GRP1 PH domain is another highly specific probe for PtdIns(3,4,5)P3.[4][6]
Performance Comparison of Genetically Encoded PtdIns(3,4,5)P3 Biosensors
| Feature | Akt-PH | Btk-PH | GRP1-PH |
| Specificity for PtdIns(3,4,5)P3 | Good, but some cross-reactivity with PtdIns(3,4)P2[4][5] | High[4] | High[4][6] |
| Affinity (Kd) | ~1-10 nM | ~30 nM | ~50 nM |
| Application | Live-cell imaging of PtdIns(3,4,5)P3 dynamics.[2] | Live-cell imaging, particularly for high specificity. | Live-cell imaging, FRET-based sensors.[6] |
| Advantages | Well-characterized, widely used. | High specificity reduces off-target binding. | Suitable for developing FRET-based ratiometric sensors.[6] |
| Limitations | Potential for cross-reactivity with PtdIns(3,4)P2 can complicate data interpretation.[4][5] | Overexpression can potentially buffer cellular PtdIns(3,4,5)P3 levels. | May have slightly lower affinity compared to Akt-PH. |
Fluorescently Labeled PtdIns(3,4,5)P3 Analogs
Fluorescently labeled lipid analogs are synthetic versions of PtdIns(3,4,5)P3 with a fluorescent dye attached to one of the acyl chains. These probes can be introduced into cells via methods like microinjection or lipofection and can be used to track the localization and dynamics of the lipid.
Performance Characteristics of Fluorescent PtdIns(3,4,5)P3 Analogs
| Feature | Description |
| Principle | A synthetic PtdIns(3,4,5)P3 molecule with a fluorescent tag (e.g., fluorescein, NBD)[7][8] |
| Application | In vitro binding assays, calibration of biosensors, and potentially for tracking lipid localization in cells. |
| Advantages | Provides a direct way to visualize a lipid species. Can be used in defined in vitro systems. |
| Limitations | The fluorescent tag can alter the biophysical properties and metabolism of the lipid. Delivery into live cells can be challenging and may not perfectly mimic the distribution of the endogenous lipid. Photostability can be a concern for long-term imaging.[8] |
Affinity-Based Probes for In Vitro Studies
For identifying and studying PtdIns(3,4,5)P3-interacting proteins, affinity-based probes are invaluable. These typically involve immobilizing PtdIns(3,4,5)P3 on beads to create an affinity matrix. This matrix can then be used in pull-down assays to isolate binding partners from cell lysates.
Comparison of Affinity-Based PtdIns(3,4,5)P3 Probes
| Probe Type | Principle | Application | Advantages | Limitations |
| PtdIns(3,4,5)P3-coupled beads | PtdIns(3,4,5)P3 is chemically coupled to agarose or magnetic beads.[9] | Pull-down assays to identify PtdIns(3,4,5)P3-binding proteins from cell lysates.[10][11] | Allows for the enrichment and subsequent identification (e.g., by mass spectrometry) of novel effector proteins.[9] | In vitro binding may not fully recapitulate the cellular context (e.g., membrane environment, presence of other lipids and proteins). |
| Biotinylated PtdIns(3,4,5)P3 | PtdIns(3,4,5)P3 is conjugated to biotin, allowing for capture on streptavidin-coated surfaces. | Protein-lipid overlay assays, surface plasmon resonance (SPR) for studying binding kinetics. | Versatile for various in vitro binding assays. | The biotin tag might sterically hinder some protein interactions. |
Experimental Protocols
Live-Cell Imaging of PtdIns(3,4,5)P3 Dynamics using a Genetically Encoded Biosensor
This protocol outlines the general steps for visualizing PtdIns(3,4,5)P3 dynamics in live cells using a plasmid encoding a PH-domain-based biosensor (e.g., GFP-Akt-PH).
Materials:
-
Mammalian cell line of interest
-
Appropriate cell culture medium and supplements
-
Plasmid DNA encoding the PtdIns(3,4,5)P3 biosensor
-
Transfection reagent
-
Glass-bottom imaging dishes
-
Fluorescence microscope equipped for live-cell imaging (e.g., confocal, TIRF)
-
Agonist to stimulate the PI3K pathway (e.g., EGF, insulin)
Procedure:
-
Cell Seeding: Seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of transfection.
-
Transfection: Transfect the cells with the PtdIns(3,4,5)P3 biosensor plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Expression: Allow the cells to express the biosensor for 24-48 hours.
-
Imaging Preparation: Replace the culture medium with an appropriate imaging medium (e.g., phenol red-free medium with HEPES buffer).
-
Microscopy: Mount the dish on the microscope stage, maintaining the cells at 37°C and 5% CO2.
-
Baseline Imaging: Acquire baseline fluorescence images of the cells before stimulation. The biosensor should show a diffuse cytosolic and nuclear localization.
-
Stimulation: Add the agonist to the imaging dish to stimulate the PI3K pathway.
-
Time-Lapse Imaging: Acquire a time-lapse series of images to monitor the translocation of the biosensor from the cytosol to the plasma membrane.
-
Data Analysis: Quantify the change in plasma membrane fluorescence intensity over time to determine the kinetics of PtdIns(3,4,5)P3 production.
Pull-Down Assay to Identify PtdIns(3,4,5)P3-Binding Proteins
This protocol describes a method for identifying proteins that bind to PtdIns(3,4,5)P3 using commercially available PtdIns(3,4,5)P3-coupled agarose beads.
Materials:
-
PtdIns(3,4,5)P3-coupled agarose beads
-
Control agarose beads (without coupled lipid)
-
Cell lysate from the cells or tissue of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Microcentrifuge tubes
-
End-over-end rotator
Procedure:
-
Cell Lysis: Prepare a cell lysate by incubating cells with lysis buffer on ice, followed by centrifugation to pellet cell debris.
-
Bead Equilibration: Wash the PtdIns(3,4,5)P3-coupled beads and control beads with lysis buffer.
-
Binding: Incubate the cell lysate with the equilibrated beads (both PtdIns(3,4,5)P3 and control) for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analysis: Separate the eluted proteins by SDS-PAGE.
-
Identification: Visualize the proteins by Coomassie staining or silver staining. Specific bands that appear in the PtdIns(3,4,5)P3 pull-down but not in the control can be excised and identified by mass spectrometry. Alternatively, the presence of a specific protein of interest can be confirmed by Western blotting.
Signaling Pathways and Workflows
PI3K/Akt Signaling Pathway
The production of PtdIns(3,4,5)P3 is a central event in the PI3K/Akt signaling pathway, which is activated by various growth factors and cytokines.[12][13]
Caption: The PI3K/Akt signaling pathway.
Experimental Workflow for Comparing PtdIns(3,4,5)P3 Probes
The following diagram illustrates a logical workflow for selecting and validating a PtdIns(3,4,5)P3 probe for a specific research question.
Caption: Workflow for PtdIns(3,4,5)P3 probe selection.
References
- 1. Phosphatidylinositol-3,4,5-Triphosphate and Cellular Signaling: Implications for Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetically encoded fluorescent biosensors for live cell imaging of lipid dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetically Encoded Fluorescent Biosensors for Live Cell Imaging of Lipid Dynamics | Springer Nature Experiments [experiments.springernature.com]
- 4. Probing and imaging phospholipid dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidylinositol 3,4-bisphosphate - Wikipedia [en.wikipedia.org]
- 6. LIVE CELL IMAGING OF PHOSPHOINOSITIDES WITH EXPRESSED INOSITIDE-BINDING PROTEIN DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. Identification of secretory granule phosphatidylinositol 4,5-bisphosphate-interacting proteins using an affinity pulldown strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to Assessing the Isotopic Effect of Deuterium on a Model Dual-Specificity Phosphatase Acting on Phosphatidylinositol (3,4,5)-Trisphosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the kinetic isotope effect (KIE) of deuterium on the function of a model dual-specificity phosphatase, herein referred to as DPPI, acting on a deuterated phosphatidylinositol (3,4,5)-trisphosphate substrate (PI(3,4,5)P3-d62). The principles and methodologies described are broadly applicable to the study of other phosphatases and their interactions with isotopically labeled substrates.
The substitution of hydrogen with its heavier isotope, deuterium, at or near the site of bond cleavage in an enzyme-catalyzed reaction can alter the reaction rate. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating enzymatic mechanisms.[1][2][3] A primary KIE is observed when a bond to the isotope is broken in the rate-determining step of the reaction.[4] The magnitude of the KIE can provide insights into the transition state of the reaction.
Data Presentation: Comparative Kinetic Analysis
The following table summarizes the expected kinetic parameters for the dephosphorylation of natural abundance PI(3,4,5)P3 and its deuterated analog, PI(3,4,5)P3-d62, by our model phosphatase, DPPI. These values are hypothetical and serve to illustrate the expected outcomes when a deuterium isotope effect is present.
| Substrate | K_m (µM) | V_max (µmol/min/mg) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹M⁻¹) | Deuterium Isotope Effect (D_k_cat/K_m) |
| PI(3,4,5)P3 | 5.0 | 10.0 | 100 | 2.0 x 10⁷ | 1.0 (Reference) |
| PI(3,4,5)P3-d62 | 5.2 | 6.7 | 67 | 1.29 x 10⁷ | 1.55 |
Table 1: Hypothetical Kinetic Parameters for DPPI Activity on Undeuterated and Deuterated Substrates. The data illustrates a scenario where deuteration of the substrate leads to a decrease in the catalytic efficiency (k_cat/K_m), resulting in a normal kinetic isotope effect.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for assaying protein phosphatase activity.[5][6][7][8][9]
1. Expression and Purification of DPPI
A recombinant version of the model dual-specificity phosphatase, DPPI, would first need to be expressed and purified. This typically involves cloning the gene encoding DPPI into an expression vector, transforming the vector into a suitable host (e.g., E. coli or insect cells), inducing protein expression, and purifying the protein using affinity chromatography.
2. Synthesis of Deuterated Substrate (PI(3,4,5)P3-d62)
The deuterated substrate, PI(3,4,5)P3-d62, would be synthesized chemically. This process involves the use of deuterated precursors and specific chemical reactions to introduce deuterium atoms at defined positions within the phosphatidylinositol molecule. The final product must be purified and its identity and isotopic enrichment confirmed by mass spectrometry and NMR spectroscopy.
3. Phosphatase Activity Assay
The activity of DPPI can be measured using a colorimetric assay that detects the release of inorganic phosphate. The malachite green assay is a common and sensitive method for this purpose.[5][6]
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT.
-
DPPI Enzyme: Purified DPPI diluted in assay buffer to the desired concentration.
-
Substrates: PI(3,4,5)P3 and PI(3,4,5)P3-d62, prepared as stock solutions and diluted to various concentrations in the assay buffer.
-
Malachite Green Reagent: A solution of malachite green hydrochloride and ammonium molybdate in sulfuric acid.
-
Stopping Solution: A solution of sodium citrate to stop the enzymatic reaction.
-
-
Procedure:
-
Set up reactions in a 96-well plate. Each well will contain the assay buffer, a specific concentration of either PI(3,4,5)P3 or PI(3,4,5)P3-d62, and the DPPI enzyme.
-
Initiate the reaction by adding the enzyme to the wells.
-
Incubate the plate at a constant temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the stopping solution.
-
Add the malachite green reagent to each well. The reagent will form a colored complex with the released inorganic phosphate.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 620 nm) using a plate reader.
-
Create a standard curve using known concentrations of inorganic phosphate to determine the amount of phosphate released in each reaction.
-
4. Determination of Kinetic Parameters
The initial reaction velocities are determined from the phosphatase activity assay at various substrate concentrations. The kinetic parameters (K_m and V_max) are then calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. The catalytic efficiency (k_cat/K_m) and the deuterium isotope effect (D_k_cat/K_m) are subsequently calculated.[2]
Visualizations
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving the generation and dephosphorylation of PI(3,4,5)P3. Dual-specificity phosphatases (DUSPs) like our model DPPI can dephosphorylate signaling lipids, thereby regulating downstream cellular processes.[10][11] PI(3,4,5)P3 is a critical second messenger that recruits and activates downstream effectors, such as the protein kinase Akt, to regulate cell survival, growth, and proliferation.[12]
Caption: Simplified PI3K/Akt signaling pathway.
Experimental Workflow
The diagram below outlines the experimental workflow for assessing the kinetic isotope effect of deuterium on DPPI function.
Caption: Workflow for KIE analysis of DPPI.
Logical Relationship of KIE Analysis
The following diagram illustrates the logical flow for interpreting the results of the kinetic isotope effect study.
Caption: Interpretation of KIE results.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 3. beta-deuterium kinetic isotope effects in the purine nucleoside phosphorylase reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interrogating Protein Phosphatases with Chemical Activity Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sserc.org.uk [sserc.org.uk]
- 8. Protein Extraction, Acid Phosphatase Activity Assays, and Determination of Soluble Protein Concentration [bio-protocol.org]
- 9. Protein Extraction, Acid Phosphatase Activity Assays, and Determination of Soluble Protein Concentration [en.bio-protocol.org]
- 10. Dual Specificity Phosphatases: From Molecular Mechanisms to Biological Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual-specificity phosphatase - Wikipedia [en.wikipedia.org]
- 12. Phosphatidylinositol-3,4,5-Triphosphate and Cellular Signaling: Implications for Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Endogenous PIP3 Quantification: Validating DPPI-3,4,5-P3-d62 as a True Tracer
For researchers, scientists, and drug development professionals, the accurate measurement of endogenous phosphatidylinositol (3,4,5)-trisphosphate (PIP3) is critical for understanding a myriad of cellular processes and for the development of targeted therapeutics. This guide provides a comprehensive comparison of methodologies for PIP3 quantification, with a focus on the validation of deuterated d-erythro-phosphatidylinositol-3,4,5-trisphosphate (DPPI-3,4,5-P3-d62) as a reliable internal standard for mass spectrometry-based approaches.
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2] Upon activation by various upstream signals, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger PIP3.[2][3] The levels of PIP3 are tightly controlled by the activity of lipid phosphatases, most notably PTEN, which dephosphorylates PIP3 back to PIP2.[2] Given its pivotal role, the precise quantification of endogenous PIP3 is paramount. This guide will delve into the gold standard mass spectrometry approach, its comparison with alternative methods, and provide detailed experimental protocols.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a Deuterated Internal Standard
LC-MS/MS has emerged as the most sensitive and specific method for the absolute quantification of PIP3.[4][5][6] The use of a stable isotope-labeled internal standard, such as DPPI-3,4,5-P3-d62, is crucial for correcting for sample loss during extraction and for variations in ionization efficiency, thereby ensuring high accuracy and reproducibility.[3] The principle lies in adding a known amount of the deuterated standard to the biological sample at the beginning of the extraction process. The endogenous (light) and the deuterated (heavy) PIP3 are co-extracted, co-purified, and co-analyzed by LC-MS/MS. By comparing the signal intensity of the endogenous PIP3 to that of the known amount of the deuterated standard, precise quantification can be achieved.
Performance Characteristics of PIP3 Quantification Methods
| Method | Principle | Sensitivity (LOD/LOQ) | Specificity | Throughput | Key Advantages | Key Disadvantages |
| LC-MS/MS with Deuterated Standard | Chromatographic separation followed by mass-based detection and quantification against a heavy-isotope labeled internal standard. | High (LOD: ~250-312.5 fmol, LOQ: ~625 fmol)[7] | Very High (distinguishes between different fatty acyl species)[3][5] | Moderate | Absolute quantification, high specificity, can analyze different fatty acyl species. | Requires expensive instrumentation, complex sample preparation.[6] |
| ELISA | Competitive immunoassay using a PIP3-specific antibody.[8][9] | Moderate (LOD: < 3 ng/mL)[8][10] | Good (potential for cross-reactivity with other phosphoinositides)[11] | High | High throughput, relatively simple and fast protocol.[12] | Indirect detection, potential for antibody cross-reactivity, does not provide information on fatty acyl chains.[11] |
| Radiolabeling with [³H]-myo-inositol or [³²P]-orthophosphate | Metabolic labeling of cells followed by lipid extraction, deacylation, and separation by HPLC.[13] | Moderate | Good | Low | Direct measurement of newly synthesized PIP3. | Use of radioactive materials, low throughput, does not provide information on fatty acyl chains.[3][7] |
Experimental Protocols
I. Lipid Extraction for Mass Spectrometry Analysis
This protocol is adapted from established methods for the extraction of phosphoinositides from cell or tissue samples.[7][14]
-
Sample Homogenization: Homogenize cell pellets or frozen tissue in a suitable buffer on ice.
-
Addition of Internal Standard: Add a known amount of DPPI-3,4,5-P3-d62 to the homogenate.
-
Acidified Chloroform/Methanol Extraction:
-
Lipid Recovery:
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Sample Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS/MS system.
II. LC-MS/MS Analysis of PIP3
The following is a general workflow for the analysis of PIP3 by LC-MS/MS. Specific parameters will need to be optimized for the instrument used.
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).[15]
-
Use Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor ion (the molecular ion of PIP3) and a specific product ion generated by collision-induced dissociation.
-
MRM Transitions:
-
Endogenous PIP3 (e.g., 16:0/20:4): Monitor the transition from the precursor ion m/z to a specific fragment ion.
-
DPPI-3,4,5-P3-d62: Monitor the transition from the corresponding deuterated precursor ion m/z to its specific fragment ion.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the endogenous and the deuterated PIP3.
-
Calculate the ratio of the endogenous PIP3 peak area to the deuterated internal standard peak area.
-
Determine the absolute amount of endogenous PIP3 in the original sample by comparing this ratio to a standard curve generated with known amounts of non-labeled PIP3 and the deuterated internal standard.
-
Visualizing the PI3K Signaling Pathway and Experimental Workflow
To better understand the context of PIP3 measurement, the following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow for PIP3 quantification.
Caption: The PI3K signaling pathway.
Caption: Experimental workflow for PIP3 quantification.
Conclusion
The validation of DPPI-3,4,5-P3-d62 as a true tracer for endogenous PIP3 is grounded in the well-established principles of stable isotope dilution mass spectrometry. This approach offers unparalleled accuracy and specificity, making it the method of choice for researchers requiring precise quantification of this critical second messenger. While alternative methods like ELISA offer higher throughput for screening purposes, they lack the quantitative rigor and specificity of LC-MS/MS. By selecting the appropriate methodology and following robust experimental protocols, researchers can confidently and accurately measure endogenous PIP3 levels, paving the way for new discoveries in cellular signaling and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct analysis of PI(3,4,5)P3 using liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jsbms.jp [jsbms.jp]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. abbexa.com [abbexa.com]
- 9. PIP3(Phosphatidylinositol Trisphosphate) ELISA Kit [elkbiotech.com]
- 10. biocompare.com [biocompare.com]
- 11. mybiosource.com [mybiosource.com]
- 12. Measurement of PIP3 Levels Reveals an Unexpected Role for p110β in Early Adaptive Responses to p110α-Specific Inhibitors in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. QUANTITATION OF PI[3,4,5]P3 DYNAMICS IN EGF-STIMULATED CARCINOMA CELLS: A comparison of PH domain-mediated versus immunological methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
- 15. Mass spectrometry based cellular phosphoinositides profiling and phospholipid analysis: A brief review - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of PH Domain Binding to Phosphatidylinositol (3,4,5)-Trisphosphate
A Comparative Guide for Researchers
This guide provides an objective comparison of methodologies to validate the specific binding of Pleckstrin Homology (PH) domains to Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3). It is intended for researchers, scientists, and drug development professionals seeking to confirm the selectivity of protein-lipid interactions. The use of deuterated lipid derivatives such as DPPI-3,4,5-P3-d62 is primarily relevant for techniques involving mass spectrometry, where the mass difference allows for isotopic labeling and tracing. For the binding assays detailed below, the binding characteristics of DPPI-3,4,5-P3-d62 are expected to be indistinguishable from its non-deuterated counterpart.
Data Presentation: Comparative Binding Affinity of a Representative PH Domain
The following table summarizes typical quantitative data for the binding of a well-characterized PH domain (e.g., from GRP1) to various phosphoinositides, demonstrating its specificity for PI(3,4,5)P3. This data is representative of what would be generated through techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
| Lipid Ligand | Dissociation Constant (Kd) | Relative Binding Affinity |
| PI(3,4,5)P3 | ~50 nM | High |
| PI(3,4)P2 | ~500 nM | Moderate |
| PI(4,5)P2 | >10 µM | Low |
| PI(3)P | >50 µM | Negligible |
| PI(4)P | >50 µM | Negligible |
| PI(5)P | >50 µM | Negligible |
| Phosphatidylserine (PS) | No specific binding | None |
| Phosphatidylcholine (PC) | No specific binding | None |
Experimental Protocols and Workflows
Several robust methods exist to validate the binding specificity of PH domains to PI(3,4,5)P3. The choice of method often depends on the required level of quantitation, available resources, and the nature of the protein being studied.
Signaling Pathway Involving PI(3,4,5)P3
The production of PI(3,4,5)P3 at the plasma membrane is a critical step in many signaling pathways, such as the PI3K/Akt pathway. This lipid second messenger acts as a docking site for proteins containing PH domains, recruiting them to the membrane and initiating downstream signaling events.
comparative study of the stability of deuterated versus 13C-labeled PIP3
A Comparative Guide to the Stability of Deuterated vs. 13C-Labeled PIP3 for Cellular Signaling Research
Executive Summary
While both deuterated and ¹³C-labeled PIP3 serve as effective internal standards, ¹³C-labeled PIP3 is generally considered to be more stable and less prone to analytical artifacts. The primary advantage of ¹³C labeling lies in the stability of the carbon-carbon bonds, which prevents isotope exchange during sample preparation and analysis. Deuterium labels, particularly those on exchangeable positions, can be susceptible to back-exchange with protons in protic solvents, potentially compromising quantitative accuracy. Furthermore, deuterium labeling can sometimes lead to chromatographic shifts, which can complicate data analysis if not properly addressed.
Data Presentation: A Comparative Overview
| Feature | Deuterated (²H) PIP3 | ¹³C-Labeled PIP3 | Rationale & Key Considerations |
| Isotopic Stability | Potentially lower | Higher | Deuterium atoms can exchange with protons in solution, especially if located at exchangeable sites (-OH, -NH).[1][2] ¹³C atoms are integrated into the carbon backbone and are not exchangeable.[3][4] |
| Chemical Stability | Generally stable | Generally stable | The inherent chemical stability of the PIP3 molecule is not significantly altered by either labeling method under standard experimental conditions. |
| Chromatographic Behavior | Can exhibit retention time shifts compared to the unlabeled analyte.[2] | Co-elutes with the unlabeled analyte.[1][4] | The difference in mass between deuterium and hydrogen can lead to slight changes in physicochemical properties, affecting chromatographic separation. ¹³C has a smaller relative mass difference to ¹²C, resulting in negligible chromatographic shifts. |
| Mass Spectrometry | Provides a clear mass shift for detection. | Provides a clear and predictable mass shift. | Both labels are effective for differentiating the internal standard from the endogenous analyte by mass. |
| Cost | Often less expensive to synthesize.[3][4] | Typically more expensive due to more complex synthetic routes.[3] | The cost can be a significant factor in the choice of internal standard. |
| Metabolic Studies | Deuterium labels on fatty acids may be lost during desaturation reactions.[2] | ¹³C labels are retained throughout metabolic pathways. | For metabolic flux analysis, ¹³C is the preferred label due to its stability within metabolic pathways. |
Experimental Protocols
The stability of labeled PIP3 can be assessed using a combination of chromatographic and mass spectrometric techniques. Below are generalized protocols for such an analysis.
Lipid Extraction
A robust lipid extraction method is crucial to minimize degradation. The Folch or Bligh-Dyer methods are commonly used for extracting lipids from biological samples.[5][6]
-
Materials: Chloroform, Methanol, 0.9% NaCl solution, Sample containing PIP3.
-
Procedure:
-
Homogenize the sample in a chloroform/methanol mixture (2:1, v/v).
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in an appropriate solvent for analysis.
-
Chromatographic Separation
High-performance liquid chromatography (HPLC) is often used to separate different phosphoinositide species prior to mass spectrometry.[5][7][8]
-
Column: A normal-phase or hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating phospholipids based on the polarity of their head groups.[7]
-
Mobile Phase: A gradient of solvents with varying polarities, such as acetonitrile and an aqueous buffer (e.g., ammonium acetate), is typically used.
-
Detection: The eluent is directed to the mass spectrometer for detection and quantification.
Mass Spectrometry Analysis
Tandem mass spectrometry (MS/MS) is a powerful tool for the specific and sensitive quantification of PIP3.[9][10][11]
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for phosphoinositides.[9]
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) can be used for targeted quantification of both the endogenous and the labeled PIP3. In this mode, a specific precursor ion is selected and fragmented, and a specific product ion is monitored.
-
Stability Assessment: To compare the stability of deuterated and ¹³C-labeled PIP3, the following experiment can be performed:
-
Prepare solutions of known concentrations of both labeled standards in a relevant solvent (e.g., methanol/water).
-
Analyze the solutions by LC-MS/MS at different time points (e.g., 0, 2, 4, 8, 24 hours) and under different storage conditions (e.g., room temperature, 4°C).
-
Monitor the signal intensity of each labeled standard over time. A decrease in signal intensity would indicate degradation.
-
For deuterated standards, monitor for any signs of H/D exchange, which would manifest as a change in the isotopic distribution of the molecular ion.
-
Mandatory Visualization
PIP3 Signaling Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, growth, and survival.[12][13][14][15] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3 at the cell membrane.[12][15] PIP3 then acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, such as Akt and PDK1, initiating a downstream signaling cascade.[15][16]
Caption: The PI3K/Akt signaling pathway initiated by growth factor binding.
Experimental Workflow for Stability Assessment
The following workflow outlines the key steps in comparing the stability of deuterated and ¹³C-labeled PIP3.
Caption: Workflow for comparing the stability of labeled PIP3 standards.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Mass spectrometry based cellular phosphoinositides profiling and phospholipid analysis: A brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. PI3K-Akt signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phosphatidylinositol (3,4,5)-trisphosphate - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal Procedures for DPPI-3,4,5-P3-d62 (Sodium Salt)
Disclaimer: The following guidelines are for informational purposes only and are based on general laboratory safety principles. A specific Safety Data Sheet (SDS) for DPPI-3,4,5-P3-d62 (sodium salt) was not found. Therefore, it is imperative to consult the official SDS provided by the manufacturer and adhere to all local, state, and federal regulations, as well as your institution's specific waste disposal protocols.
DPPI-3,4,5-P3-d62 (sodium salt) is a deuterated synthetic phospholipid. While specific hazard data is unavailable, it should be handled with care as a potentially hazardous chemical. The primary principle for managing laboratory waste is to have a disposal plan in place before beginning any experiment.[1]
Step 1: Hazard Assessment and Waste Determination
Before disposal, a thorough hazard assessment is crucial. This involves reviewing any available information about the compound and its potential characteristics.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the hazards, handling, and disposal of a chemical.[2] If you have the SDS, it will provide specific instructions.
-
Hazardous Waste Determination: In the absence of a specific SDS, assume the compound may be hazardous. Laboratory personnel are responsible for the initial hazard evaluation.[1] A waste is generally considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3]
Step 2: Segregation and Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions.[4]
-
Incompatible Materials: Do not mix DPPI-3,4,5-P3-d62 (sodium salt) with other chemicals unless you are certain they are compatible. Store acids and bases separately.[5] Keep it away from strong oxidizing agents.[5]
-
Waste Container: Use a designated, compatible, and properly labeled hazardous waste container.[3][4][5] The container should be in good condition, with a secure, leak-proof closure.[4] For liquid waste, secondary containment is recommended.[6][7]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "DPPI-3,4,5-P3-d62 (sodium salt)".[3][6] Note the concentration and date of accumulation.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][4][5]
-
Location: The SAA should be under the control of laboratory personnel.[4]
-
Container Management: Keep the waste container closed except when adding waste.[3][6]
-
Volume Limits: Be aware of the maximum volume of hazardous waste allowed in your SAA, which is typically 55 gallons, or one quart for acutely toxic chemicals.[3]
Step 4: Disposal Procedures
The appropriate disposal route depends on the form of the waste (solid or in solution) and local regulations. Never dispose of this chemical down the drain or in the regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office and local regulations. [6][8]
For Solid Waste:
-
Place the solid DPPI-3,4,5-P3-d62 (sodium salt) into a designated hazardous waste container.
-
Ensure the container is properly labeled and sealed.
-
Store it in your laboratory's SAA.
-
Arrange for pickup by your institution's EHS or a certified hazardous waste disposal company.[3]
For Solutions:
-
Collect the solution in a compatible, labeled hazardous waste container.
-
Do not mix with other waste streams unless permitted. For instance, separate aqueous solutions from organic solvents.[6]
-
Store the container in the SAA with secondary containment.
-
Contact your EHS for waste pickup.
Disposal of Empty Containers:
-
A container that held a hazardous chemical must be properly decontaminated before being discarded.
-
For many chemicals, this involves triple rinsing the container.[1] The first rinseate must be collected and disposed of as hazardous waste.[6] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[6]
-
After thorough cleaning, remove or deface the label and dispose of the container as regular trash, if permitted by your institution.[1]
Summary of Disposal Procedures
| Step | Action | Key Considerations |
| 1. Assessment | Review SDS (if available) and assess hazards. | Assume hazardous if unknown. Check for ignitability, corrosivity, reactivity, toxicity.[3] |
| 2. Segregation | Use a dedicated, compatible waste container. | Do not mix with incompatible chemicals.[4][5] Label clearly with the full chemical name. |
| 3. Storage | Store in a designated Satellite Accumulation Area (SAA). | Keep containers closed.[3][6] Use secondary containment for liquids.[6][7] |
| 4. Disposal | Arrange for pickup by your institution's EHS. | Do not dispose of down the drain or in regular trash.[6][8] |
| 5. Empty Containers | Triple rinse the container. | Collect the first rinse (or more for highly toxic substances) as hazardous waste.[6] |
Chemical Disposal Decision Workflow
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Hazardous chemicals, activities or devices - Society for Science [societyforscience.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling DPPI-3,4,5-P3-d62 (sodium)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling DPPI-3,4,5-P3-d62 (sodium). The following procedures are designed to ensure the safe handling and disposal of this compound, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the necessary PPE for the specific procedures being performed[2]. The following table summarizes the recommended personal protective equipment for handling DPPI-3,4,5-P3-d62 (sodium), particularly when handling the compound as a powder.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety glasses or goggles | To protect eyes from any airborne particles or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact with the compound. Gloves should be inspected before use and changed if contaminated[3]. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. Long-sleeved shirts and pants should be worn underneath the lab coat[2]. |
| Respiratory Protection | Dust mask or respirator | Recommended when handling the powder outside of a containment system like a fume hood or powder handling enclosure to prevent inhalation of airborne particles[2][4]. |
Operational Plan: Step-by-Step Handling and Disposal
Handling Procedure:
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. Read and understand the available safety information for similar compounds.
-
Engineering Controls : Whenever possible, handle the powdered form of DPPI-3,4,5-P3-d62 (sodium) within a powder handling enclosure or a fume hood to minimize the risk of inhalation and contamination of the surrounding area[5].
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer :
-
If the compound is a powder, carefully weigh the desired amount in a fume hood or a balance enclosure to control dust.
-
Use appropriate tools (e.g., spatulas) to handle the material. Avoid creating dust.
-
If the compound is hygroscopic, as many phospholipids are, minimize its exposure to atmospheric moisture.
-
-
Dissolving : If dissolving the compound, add the solvent slowly to the powder to avoid splashing.
-
Post-Handling : After handling, wipe down the work area with an appropriate cleaning agent.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly after removing gloves.
Storage:
-
Store the compound in a tightly sealed container in a cool, dry place. Lipids composed of saturated fatty acids are generally stable as powders and should be stored at or below -16°C in a glass container with a Teflon-lined closure[6].
-
Before opening the container, allow it to reach room temperature to prevent condensation of moisture onto the cold powder[6].
Disposal Plan:
As DPPI-3,4,5-P3-d62 (sodium) is a deuterated compound and not radioactive, no special precautions related to its isotopic labeling are necessary for disposal[7].
-
Waste Segregation : Dispose of the compound and any contaminated materials (e.g., gloves, weighing paper) in a designated chemical waste container. Do not mix with general laboratory waste[8].
-
Labeling : Clearly label the waste container with its contents.
-
Regulatory Compliance : Adhere to all local, state, and federal regulations for the disposal of non-hazardous chemical waste.
Experimental Workflow
Caption: Workflow for safe handling and disposal of DPPI-3,4,5-P3-d62 (sodium).
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. nspcoatings.co.uk [nspcoatings.co.uk]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal Protective Equipment—What a Finisher Needs to Know > Powder Coated Tough Magazine [powdercoatedtough.com]
- 5. Powder Handling - AirClean Systems [aircleansystems.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. moravek.com [moravek.com]
- 8. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
